N-Methylquipazine maleate
Description
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.2C4H4O4/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14;2*5-3(6)1-2-4(7)8/h2-7H,8-11H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSITEGFVDCKMF-SPIKMXEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042623 | |
| Record name | N-Methylquipazine dimaleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171205-17-7 | |
| Record name | N-Methylquipazine dimaleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171205177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylquipazine dimaleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLQUIPAZINE DIMALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HE4V6NQ2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Methylquipazine Maleate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylquipazine (NMQ) is a derivative of the serotonergic agent quipazine, belonging to the arylpiperazine chemical class.[1] Developed as a methylated analog of quipazine, NMQ was synthesized to investigate modifications in receptor selectivity and pharmacological activity.[1] This technical guide provides an in-depth overview of the mechanism of action of N-Methylquipazine maleate, focusing on its receptor binding profile, downstream signaling pathways, and functional effects. The information is supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a comprehensive understanding for research and drug development applications.
Core Mechanism of Action: Selective 5-HT₃ Receptor Agonism
The primary mechanism of action of N-Methylquipazine is its function as a potent and selective agonist at the serotonin 5-HT₃ receptor.[2] A key distinguishing feature of NMQ is its significantly reduced affinity for the 5-HT₁B receptor compared to its parent compound, quipazine, making it a more precise pharmacological tool for studying 5-HT₃ receptor-mediated effects.[3]
The 5-HT₃ receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor (GPCR).[4][5] Agonist binding to the 5-HT₃ receptor directly gates the opening of the ion channel, leading to a rapid influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺).[6][4] This influx results in the depolarization of the neuronal membrane, producing an excitatory postsynaptic potential.[6][4]
Quantitative Pharmacological Data
The binding affinity of N-Methylquipazine for various neurotransmitter receptors is crucial for understanding its selectivity and potential off-target effects. The available data, primarily from radioligand binding assays, is summarized below.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Reference |
| 5-HT₃ | N-Methylquipazine | Ki | ~1.9 (inferred) | [1] |
| 5-HT₁B | N-Methylquipazine | IC₅₀ | > 10,000 | [1][3] |
| 5-HT₃ | Quipazine | Ki | 1.8, 2.0 | [1] |
Note: A comprehensive binding profile of N-Methylquipazine across a wider panel of CNS receptors is not extensively available in the public domain, representing a current data gap.[2][7]
Signaling Pathways
Primary Signaling Pathway: 5-HT₃ Receptor-Mediated Ion Flux
The activation of the 5-HT₃ receptor by N-Methylquipazine initiates a direct and rapid signaling cascade.
Modulation of Dopaminergic Neurotransmission
In vivo microdialysis studies in rats have revealed that local administration of N-Methylquipazine in the anterior medial prefrontal cortex (amPFC) leads to a concentration-dependent increase in extracellular dopamine levels.[8] Interestingly, further pharmacological investigations suggest that this effect may not be directly mediated by its agonist activity at 5-HT₃ receptors.[8] The precise mechanism of this dopamine modulation remains an area for further investigation, but it is known to be dependent on neuronal impulse flow and newly synthesized dopamine.[4]
One proposed indirect mechanism involves the activation of 5-HT₃ receptors on GABAergic interneurons in the prefrontal cortex. This activation would lead to the release of GABA, which in turn inhibits the activity of pyramidal neurons that may regulate dopamine release.
Experimental Protocols
Radioligand Binding Assay for 5-HT₃ Receptor Affinity
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of N-Methylquipazine for the 5-HT₃ receptor.[1]
1. Tissue Preparation:
-
Whole brains from male Sprague-Dawley rats (with cerebellum removed) are homogenized in 10 volumes of ice-cold 0.32 M sucrose.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes.
-
The resulting supernatant is centrifuged at 30,000 x g for 20 minutes to pellet the membranes.
-
The pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.7 at 25°C) and incubated at 37°C for 10 minutes to remove endogenous serotonin.
-
The suspension is centrifuged again at 30,000 x g for 20 minutes, and the final pellet is resuspended in buffer.
2. Binding Assay:
-
The assay is conducted in a final volume of 1 ml containing:
-
50 µl of N-Methylquipazine solution (or buffer for total binding).
-
100 µl of [³H]quipazine (specific activity ~20-25 Ci/mmol) at a final concentration of 0.5-1.0 nM.
-
850 µl of the membrane suspension.
-
-
The mixture is incubated at 25°C for 30 minutes.
-
The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.
-
Filters are washed three times with 5 ml of ice-cold 50 mM Tris-HCl buffer.
3. Data Analysis:
-
Non-specific binding is determined in the presence of 1 µM of the 5-HT₃ antagonist ICS 205-930.[1]
-
Specific binding is calculated as the difference between total and non-specific binding.[1]
-
The IC₅₀ value (concentration of NMQ that inhibits 50% of specific [³H]quipazine binding) is determined by non-linear regression.
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]
In Vivo Microdialysis for Dopamine Measurement in the Rat Medial Prefrontal Cortex
This protocol outlines the key steps for measuring extracellular dopamine in the rat amPFC following N-Methylquipazine administration.[5][7][9]
1. Surgical Procedure:
-
Male Wistar rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting the medial prefrontal cortex. Typical stereotaxic coordinates relative to bregma are: Anteroposterior (AP): +3.2 mm, Mediolateral (ML): ±0.8 mm, Dorsoventral (DV): -2.5 mm from the dura.
-
The cannula is secured with dental cement and surgical screws.
-
A dummy cannula is inserted, and the animal is allowed to recover for 48-72 hours.
2. Microdialysis Procedure:
-
On the day of the experiment, the dummy cannula is replaced with a microdialysis probe (e.g., 2 mm active membrane).
-
The probe is perfused with artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 1.26 mM CaCl₂, 2.5 mM KCl, 1.18 mM MgCl₂) at a flow rate of 1-2 µL/min.
-
The system is allowed to stabilize for 1-2 hours to establish a stable dopamine baseline.
-
Baseline dialysate samples are collected every 20 minutes for at least one hour.
-
N-Methylquipazine is administered, either systemically (e.g., intraperitoneal injection) or locally via reverse dialysis.
-
Dialysate samples are collected for several hours post-administration.
3. Dopamine Quantification (HPLC-ECD):
-
A fixed volume of each dialysate sample is injected into an HPLC system with electrochemical detection.
-
Dopamine is separated using a reverse-phase C18 column.
-
Dopamine is detected using an electrochemical detector set at an oxidizing potential (e.g., +0.65 V).
-
The concentration of dopamine in each sample is quantified by comparing the peak area to a standard curve.
-
Results are typically expressed as a percentage change from the baseline dopamine levels.
Conclusion
This compound acts as a selective 5-HT₃ receptor agonist, with significantly lower affinity for 5-HT₁B receptors compared to its parent compound, quipazine. Its primary mechanism involves the direct gating of the 5-HT₃ ligand-gated ion channel, leading to rapid neuronal depolarization. Additionally, N-Methylquipazine has been shown to modulate dopamine neurotransmission in the prefrontal cortex, though this effect may be mediated by an indirect mechanism that is not fully elucidated. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of N-Methylquipazine's pharmacological profile and its potential as a research tool or therapeutic agent. Further studies are warranted to establish a more comprehensive receptor binding profile and to fully understand the downstream consequences of its 5-HT₃ receptor agonism, particularly in relation to other neurotransmitter systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
N-Methylquipazine: A Technical Guide to its Discovery and Synthesis
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the history, synthesis, and core experimental protocols related to N-Methylquipazine (NMQ).
Discovery and Rationale
N-Methylquipazine (chemical name: 2-(4-methylpiperazin-1-yl)quinoline) is a derivative of the serotonergic agent quipazine and belongs to the arylpiperazine chemical class. Its development was driven by the aim to create a more selective pharmacological tool by modifying the structure of quipazine to alter its receptor binding profile and functional activity.
The key discovery associated with N-Methylquipazine is its distinct selectivity as a potent agonist at the serotonin 5-HT3 receptor. Unlike its parent compound, quipazine, NMQ exhibits very low affinity for 5-HT1B receptors, making it a valuable tool for isolating and studying the functions of the 5-HT3 receptor system. The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor. Early research also highlighted its ability to increase extracellular dopamine levels in the anterior medial prefrontal cortex of rats, suggesting a potential role in modulating dopamine neurotransmission.
Synthesis History and Protocols
While the seminal publication detailing the first synthesis of N-Methylquipazine is not explicitly detailed in readily available literature, its synthesis can be logically inferred from the established synthesis of quipazine and related quinoline derivatives. The synthesis of quipazine is achieved by reacting 2-chloroquinoline with piperazine. A similar synthetic strategy is employed for analogous compounds, such as the synthesis of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, which involves the reaction of 2-chloroquinoline-3-carbaldehyde with N-methylpiperazine.
Therefore, the most probable and widely accepted synthesis of N-Methylquipazine is via a nucleophilic aromatic substitution reaction between 2-chloroquinoline and N-methylpiperazine.
General Synthesis Protocol
The following is a detailed experimental protocol for the synthesis of N-Methylquipazine:
Reaction Scheme:
Caption: Synthesis of N-Methylquipazine.
Experimental Steps:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloroquinoline (1.0 eq), N-methylpiperazine (1.2 eq), and a suitable base such as anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask.
-
Heating: Heat the reaction mixture to reflux (typically around 120-150 °C) and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of cold water, which may result in the precipitation of the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-Methylquipazine.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the final product.
Quantitative Pharmacological Data
The following table summarizes the receptor binding affinities of N-Methylquipazine in comparison to its parent compound, quipazine.
| Compound | 5-HT3 Receptor Affinity (pKi) | 5-HT1B Receptor Affinity (IC50 nM) | Reference |
| N-Methylquipazine | High | > 10,000 | |
| Quipazine | High | Moderate |
Note: A higher pKi value indicates a higher binding affinity.
Key Experimental Methodologies
Radioligand Receptor Binding Assay
This protocol details the method used to determine the binding affinity of N-Methylquipazine for serotonin receptors.
Caption: Experimental workflow for a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Finally, resuspend the pellet in the assay buffer.
-
Binding Reaction: In assay tubes, combine the prepared membranes, a specific radioligand (e.g., [³H]quipazine) at a concentration close to its Kd, and a range of concentrations of N-Methylquipazine. Include tubes with a high concentration of an unlabeled ligand to determine non-specific binding.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a set time to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the specific binding against the logarithm of the N-Methylquipazine concentration to determine the IC₅₀ value, from which the Kᵢ value can be calculated.
In Vivo Microdialysis for Dopamine Release
This protocol describes the measurement of extracellular dopamine levels in the brain following N-Methylquipazine administration.
Caption: Experimental workflow for in vivo microdialysis.
Detailed Protocol:
-
Probe Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis probe into the anterior medial prefrontal cortex.
-
Stabilization: Allow the animal to recover from surgery. After a stabilization period, perfuse the probe with aCSF at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
NMQ Administration: Administer N-Methylquipazine through the microdialysis probe by changing the perfusion fluid to one containing the desired drug concentration.
-
Sample Collection: Continue to collect dialysate samples during and after drug administration.
-
Sample Analysis: Analyze the dopamine content in the dialysate samples using an HPLC system with electrochemical detection.
-
Data Analysis: Quantify the dopamine concentration and express the results as a percentage of the baseline levels.
Signaling Pathway of N-Methylquipazine
N-Methylquipazine acts as an agonist at the 5-HT3 receptor. The activation of this ligand-gated ion channel leads to a rapid influx of cations, primarily Na+ and Ca2+, which results in neuronal depolarization.
Caption: Signaling pathway of N-Methylquipazine at the 5-HT3 receptor.
Chemical structure differences between N-Methylquipazine and quipazine
An In-depth Technical Guide on the Core Chemical Structure Differences Between N-Methylquipazine and Quipazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the chemical structures, pharmacological profiles, and relevant experimental methodologies for N-Methylquipazine (NMQ) and its parent compound, quipazine. The focus is on the core structural divergence and its implications for receptor interaction and selectivity.
Core Chemical Structure and Nomenclature
The fundamental difference between N-Methylquipazine and quipazine lies in the substitution at the N4 position of the piperazine ring. Quipazine has a secondary amine at this position, while N-Methylquipazine, as its name implies, has a tertiary amine due to the addition of a methyl group.
Quipazine is chemically known as 2-(1-piperazinyl)quinoline.[1] It consists of a quinoline ring attached to a piperazine ring at the 2-position of the quinoline nucleus.[1][2]
N-Methylquipazine is 2-(4-methylpiperazin-1-yl)quinoline.[3] The structure is identical to quipazine except for a methyl group attached to the nitrogen atom of the piperazine ring that is distal to the quinoline ring.[3]
| Feature | Quipazine | N-Methylquipazine |
| IUPAC Name | 2-piperazin-1-ylquinoline[1] | 2-(4-methylpiperazin-1-yl)quinoline[3] |
| Molecular Formula | C₁₃H₁₅N₃[2] | C₁₄H₁₇N₃[3] |
| Molar Mass | 213.28 g/mol [1] | 227.30 g/mol [3] |
| Piperazine N4 | Secondary Amine | Tertiary Amine (Methylated) |
Synthesis
Quipazine Synthesis: Quipazine is synthesized through a nucleophilic aromatic substitution reaction between 2-chloroquinoline and piperazine.[2][4]
Caption: Synthesis of Quipazine.
N-Methylquipazine Synthesis: The synthesis of N-Methylquipazine follows a similar pathway, but utilizes N-methylpiperazine instead of piperazine. This directly incorporates the methyl group into the final structure.
Caption: Synthesis of N-Methylquipazine.
Pharmacological Profile: A Tale of Selectivity
The methylation at the N4 position of the piperazine ring significantly alters the pharmacological profile of the molecule, particularly its affinity for different serotonin receptor subtypes. N-Methylquipazine was specifically designed to enhance selectivity for the 5-HT₃ receptor.[5][6] While quipazine is a non-selective serotonin receptor agonist, N-Methylquipazine shows a pronounced preference for the 5-HT₃ receptor with markedly reduced affinity for the 5-HT₁B subtype.[1][2][3][5]
Comparative Receptor Binding Affinities
| Receptor Subtype | N-Methylquipazine | Quipazine |
| 5-HT₃ | High affinity (Ki ~1.9 nM)[7] | High affinity (Ki 1.8, 2.0 nM)[7] |
| 5-HT₁B | Very low affinity (IC₅₀ > 10,000 nM)[5][6] | High affinity[5] |
| 5-HT₂A | - | Moderate affinity[5] |
| 5-HT₂C | - | Moderate affinity[5] |
Note: A lower Ki or IC₅₀ value indicates a higher binding affinity.
This enhanced selectivity makes N-Methylquipazine a more precise pharmacological tool for investigating the roles of the 5-HT₃ receptor, avoiding the confounding effects from interactions with the 5-HT₁B receptor that are present with quipazine.[5][8]
Experimental Protocols
Radioligand Binding Assay for 5-HT₃ Receptor Affinity
This protocol outlines the methodology used to determine the binding affinity of N-Methylquipazine and quipazine for the 5-HT₃ receptor.[7]
1. Tissue Preparation:
-
Whole brains from male Sprague-Dawley rats, with the cerebellum removed, are used.[7]
-
The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose.[7]
-
The homogenate is centrifuged at 1,000 x g for 10 minutes.[7]
-
The resulting supernatant is then centrifuged at 17,000 x g for 20 minutes to pellet the crude synaptosomal membranes.
-
The pellet is resuspended in buffer and stored at -70°C until use.
2. Binding Assay:
-
Crude synaptosomal membranes are incubated with a specific radioligand for the 5-HT₃ receptor (e.g., [³H]quipazine).
-
Varying concentrations of the competing ligand (N-Methylquipazine or quipazine) are added to the incubation mixture.[7]
-
The incubation is carried out in a buffer solution (e.g., 50 mM Tris-HCl) at a specific temperature (e.g., 25°C) for a set duration.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT₃ antagonist (e.g., 1 µM ICS 205-930).[7]
3. Data Analysis:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.[7]
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[7]
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.[7]
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[7]
Caption: Experimental workflow for a radioligand binding assay.
Signaling Pathways
The primary targets of N-Methylquipazine and quipazine, the serotonin receptors, operate through distinct signaling mechanisms.
5-HT₃ Receptor Signaling (Ligand-Gated Ion Channel)
The 5-HT₃ receptor is unique among serotonin receptors as it is a ligand-gated ion channel.[5][8] Agonist binding, such as by N-Methylquipazine or quipazine, causes a conformational change that opens the channel, allowing for a rapid influx of cations (primarily Na⁺ and Ca²⁺). This leads to depolarization of the neuronal membrane and an excitatory response.[5]
Caption: 5-HT₃ receptor signaling pathway.
5-HT₁B Receptor Signaling (G-Protein Coupled Receptor)
In contrast, the 5-HT₁B receptor, which is a significant target for quipazine but not N-Methylquipazine, is a G-protein coupled receptor (GPCR) coupled to an inhibitory G-protein (Gi/o).[8] Agonist binding initiates a cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent modulation of neuronal excitability.[8]
Caption: 5-HT₁B receptor signaling pathway.
Conclusion
The addition of a single methyl group to the piperazine moiety of quipazine to form N-Methylquipazine results in a profound shift in pharmacological selectivity. This structural modification eliminates the high affinity for the 5-HT₁B receptor while retaining a similar high affinity for the 5-HT₃ receptor.[3][6] This makes N-Methylquipazine a more selective agonist for the 5-HT₃ receptor, providing researchers with a valuable tool to dissect the specific physiological and behavioral roles of this ligand-gated ion channel without the confounding activity at other serotonin receptor subtypes that is characteristic of quipazine.
References
- 1. Quipazine | C13H15N3 | CID 5011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quipazine - Wikipedia [en.wikipedia.org]
- 3. N-Methylquipazine | C14H17N3 | CID 5013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 5. benchchem.com [benchchem.com]
- 6. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
N-Methylquipazine: An In-Depth Technical Guide on Early-Stage Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylquipazine (NMQ) is a synthetic arylpiperazine derivative and a potent agonist of the serotonin 3 (5-HT3) receptor. Early-stage research has focused on its distinct pharmacological profile compared to its parent compound, quipazine. Notably, NMQ exhibits high affinity for the 5-HT3 receptor while displaying significantly low affinity for the 5-HT1B receptor, suggesting a potential for a more selective therapeutic action with a reduced side-effect profile. Preclinical in vivo studies have demonstrated its ability to modulate central neurotransmitter systems, particularly by increasing extracellular dopamine levels in the prefrontal cortex. However, a comprehensive evaluation of its therapeutic potential is hindered by the limited availability of data from preclinical models of central nervous system (CNS) disorders and a lack of pharmacokinetic information. This technical guide synthesizes the current, albeit limited, knowledge on N-Methylquipazine, presenting its receptor binding affinity, observed in vivo effects, and detailed experimental protocols to inform future research and development.
Pharmacological Profile: Receptor Binding Affinities
The initial characterization of N-Methylquipazine's pharmacological profile has centered on its affinity for serotonin receptors.[1] Comparative binding studies with its parent compound, quipazine, have been instrumental in elucidating its selectivity.[1] The primary findings indicate that NMQ is a potent 5-HT3 receptor agonist with markedly reduced affinity for 5-HT1B receptors.[2]
Quantitative Binding Data
The available quantitative data for the binding affinity of N-Methylquipazine and its parent compound, quipazine, are summarized in the table below. This data is primarily derived from radioligand binding assays. A comprehensive binding profile of NMQ across a wider range of CNS receptors is not currently available in the public domain.
| Compound | Receptor Subtype | Parameter | Value (nM) |
| N-Methylquipazine | 5-HT3 | Kᵢ | ~1.9 (inferred) [3] |
| 5-HT1B | IC₅₀ | > 10,000 [3] | |
| Quipazine | 5-HT3 | Kᵢ | 1.8, 2.0[3] |
| 5-HT1B | - | High Affinity |
Note: Kᵢ is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium. IC₅₀ is the concentration of an inhibitor that reduces the response by half.
In Vivo Neurochemical Effects: Dopamine Modulation
A key area of investigation in the early-stage research of N-Methylquipazine has been its effect on dopamine levels in the brain, particularly in the prefrontal cortex, a region critical for cognition and executive function.
In Vivo Microdialysis Studies
In vivo microdialysis studies in rats have demonstrated that local administration of N-Methylquipazine into the anterior medial prefrontal cortex produces a concentration-dependent increase in extracellular dopamine levels.[4] Concurrently, a decrease in the extracellular concentrations of the dopamine metabolite, dihydroxyphenylacetic acid (DOPAC), was observed.[4]
| N-Methylquipazine Concentration (µM) | Peak Change in Extracellular Dopamine (% of Baseline) | Change in Extracellular DOPAC (% of Baseline) |
| 10 | Statistically significant increase | Decrease |
| 100 | ~250% | Significant decrease |
| 1000 | Further significant increase | Sustained decrease |
Interestingly, subsequent pharmacological challenges within these studies suggested that this dopamine-enhancing effect may not be mediated by its action at 5-HT3 receptors, indicating the involvement of other, yet to be identified, molecular targets or complex downstream signaling pathways.[4]
Signaling Pathways
5-HT3 Receptor Signaling
As a ligand-gated ion channel, the activation of the 5-HT3 receptor by an agonist like N-Methylquipazine initiates a rapid influx of cations, primarily Na⁺ and Ca²⁺, leading to neuronal depolarization.[5] This fast excitatory neurotransmission is distinct from the slower, modulatory effects of G-protein coupled serotonin receptors. The influx of calcium can trigger a cascade of downstream signaling events.
Figure 1: Proposed 5-HT3 receptor-mediated signaling pathway.
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptors
This protocol outlines the general steps for determining the binding affinity of N-Methylquipazine for the 5-HT3 receptor.
4.1.1. Tissue Preparation (Crude Synaptosomal Membranes)
-
Homogenize whole brains from male Sprague-Dawley rats (cerebellum removed) in 10 volumes of ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes.
-
Collect the supernatant and centrifuge at 30,000 x g for 20 minutes to pellet the membranes.
-
Resuspend the pellet in 50 mM Tris-HCl buffer (pH 7.7) and incubate at 37°C for 10 minutes to remove endogenous serotonin.
-
Centrifuge again at 30,000 x g for 20 minutes.
-
Resuspend the final pellet in the assay buffer.
4.1.2. Binding Assay
-
Prepare the assay mixture in a final volume of 1 ml containing:
-
50 µl of drug solution (N-Methylquipazine at various concentrations).
-
100 µl of [³H]quipazine (radioligand) at a final concentration of 0.5-1.0 nM.
-
850 µl of the membrane suspension.
-
-
Incubate the mixture at 25°C for 30 minutes.
-
Terminate the incubation by rapid filtration through Whatman GF/B glass fiber filters.
-
Wash the filters three times with 5 ml of ice-cold 50 mM Tris-HCl buffer.
-
Determine non-specific binding in the presence of a high concentration (e.g., 1 µM) of a known 5-HT3 antagonist (e.g., ICS 205-930).
-
Measure the radioactivity on the filters using liquid scintillation counting.
4.1.3. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of NMQ that inhibits 50% of specific [³H]quipazine binding) using non-linear regression analysis.
-
Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
In Vivo Microdialysis for Dopamine Measurement
This protocol describes the methodology for measuring extracellular dopamine in the rat prefrontal cortex following local NMQ administration.
References
- 1. benchchem.com [benchchem.com]
- 2. Anxiety and Alzheimer’s disease pathogenesis: focus on 5-HT and CRF systems in 3xTg-AD and TgF344-AD animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylquipazine Maleate: A Technical Guide to its Serotonin Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylquipazine (NMQ) is a psychoactive compound and a derivative of the serotonergic agent quipazine. As a tool in neuropharmacology, its interaction with serotonin (5-HT) receptors is of considerable interest for understanding serotonergic systems and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the serotonin receptor binding profile of N-Methylquipazine maleate, focusing on its quantitative binding affinities, the experimental methods used to determine them, and the associated signaling pathways.
Data Presentation: Serotonin Receptor Binding Affinity
The quantitative data available for N-Methylquipazine's binding affinity to serotonin receptors is primarily focused on the 5-HT3 and 5-HT1B subtypes. A comprehensive public binding profile for NMQ across all 5-HT receptor subtypes is limited.[1] For comparative purposes, the binding profile of its parent compound, quipazine, is also presented.
Table 1: N-Methylquipazine Serotonin Receptor Binding Profile
| Receptor Subtype | Ligand | Parameter | Value (nM) | Reference |
| 5-HT3 | N-Methylquipazine | Ki | ~1.9 (inferred) | [1] |
| 5-HT1B | N-Methylquipazine | IC50 | > 10,000 | [1][2] |
Table 2: Quipazine Serotonin Receptor Binding Profile
| Receptor Subtype | Ligand | Parameter | Value (nM) | Reference |
| 5-HT3 | Quipazine | Ki | 1.8, 2.0 | [1] |
| 5-HT2A | Quipazine | pKi | 4.7 | [3] |
| 5-HT1B | Quipazine | - | High Affinity | [4] |
| 5-HT2C | Quipazine | - | Moderate Affinity | [4] |
Note: The affinity of N-Methylquipazine for the 5-HT3 receptor is reported to be similar to that of quipazine.[1]
Signaling Pathways
N-Methylquipazine's high affinity for the 5-HT3 receptor and low affinity for the 5-HT1B receptor indicate its selective interaction with distinct signaling cascades.
5-HT3 Receptor Signaling
N-Methylquipazine is a putative agonist at the 5-HT3 receptor.[1] Unlike most other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[1] Its activation leads to a rapid influx of cations, which initiates a distinct signaling cascade resulting in neuronal depolarization.
5-HT1B Receptor Signaling
N-Methylquipazine exhibits very low affinity for the 5-HT1B receptor.[2] This receptor is a G-protein coupled receptor (GPCR) linked to inhibitory G-proteins (Gi/o). Its activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects that modulate neurotransmitter release.
Experimental Protocols: Radioligand Binding Assay
The binding affinity of N-Methylquipazine for serotonin receptors is determined using a radioligand binding assay. The following is a generalized protocol based on methodologies cited in the literature.[1]
Tissue Preparation
-
Homogenization: Whole brains from male Sprague-Dawley rats (with cerebellum removed) are homogenized in ice-cold 0.32 M sucrose.[1]
-
Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes to pellet the membranes.[1]
-
Washing: The pellet is resuspended in buffer and centrifuged again to wash the membranes.
-
Final Preparation: The final pellet is resuspended in an appropriate buffer for use in the binding assay.
Binding Assay
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]quipazine) and varying concentrations of the competing ligand (N-Methylquipazine).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.[1]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[1]
Data Analysis
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Determination of Specific Binding: Non-specific binding is determined in the presence of a high concentration of a known selective ligand for the receptor of interest. Specific binding is calculated by subtracting the non-specific binding from the total binding.[1]
-
Calculation of IC50 and Ki: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Versatile Arylpiperazine Scaffold: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs targeting the central nervous system (CNS). Its remarkable versatility allows for fine-tuning of pharmacological profiles, leading to a wide array of compounds with varying affinities and efficacies at key neurotransmitter receptors. This technical guide provides an in-depth exploration of arylpiperazine derivatives in neuroscience research, focusing on their synthesis, pharmacological evaluation, and mechanisms of action, with a particular emphasis on their interactions with serotonin and dopamine receptors.
Core Concepts: The Pharmacological Significance of Arylpiperazines
Arylpiperazine derivatives are integral to the development of therapeutics for a range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Parkinson's disease.[1][2][3] Their broad utility stems from their ability to be chemically modified at several positions, which alters their interaction with various G-protein coupled receptors (GPCRs), particularly subtypes of serotonin (5-HT) and dopamine (D) receptors.[1][4] The long-chain arylpiperazine structure, in particular, has proven to be a fruitful template for designing CNS drugs.[1][4]
Quantitative Data Summary: Receptor Binding Affinities
The affinity of arylpiperazine derivatives for their molecular targets is a critical determinant of their pharmacological effect. The following tables summarize the binding affinities (Ki, in nM) of a selection of arylpiperazine derivatives for the serotonin 1A (5-HT1A), serotonin 2A (5-HT2A), and dopamine D2 receptors. This data allows for a direct comparison of the potency and selectivity of these compounds.
Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Serotonin and Dopamine Receptors
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) | Reference |
| Aripiprazole | - | - | - | [1] |
| Buspirone | - | - | - | [1] |
| Compound 8c | 3.77 | - | - | [2][5] |
| Compound 9b | 23.9 | 39.4 | 45.0 | [1][6] |
| Compound 12a | 41.5 | 315 | 300 | [1][6] |
| Compound 20b | - | - | - | [2][5] |
| Compound 21 | 14.2 | - | - | [7] |
| Compound 24 | 0.82 | - | - | [7] |
| Compound 29 | - | - | - | [2][5] |
| WAY-100635 | - | - | - | [2] |
| LP-211 | - | - | - | [2] |
| Risperidone | - | - | - | [2] |
Note: A hyphen (-) indicates that the data was not provided in the cited sources.
Experimental Protocols: Methodologies for Evaluation
The characterization of novel arylpiperazine derivatives involves a standardized workflow of synthesis followed by rigorous pharmacological testing. This section details the key experimental protocols.
Synthesis of Long-Chain Arylpiperazine Derivatives
The synthesis of long-chain arylpiperazine derivatives is typically achieved through a nucleophilic substitution reaction between an appropriate arylpiperazine and a suitable alkylating agent.[8]
General Procedure:
-
A mixture of the desired arylpiperazine (1 equivalent), the chloroalkyl or bromoalkyl derivative of the terminal fragment (1 equivalent), and a base such as potassium carbonate (2 equivalents) is prepared in a suitable solvent like acetonitrile or DMF.
-
The reaction mixture is heated to reflux and stirred for several hours to overnight.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the final compound.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor.[2]
Protocol for 5-HT1A, 5-HT2A, and D2 Receptor Binding:
-
Membrane Preparation: Membranes from cells stably expressing the human recombinant receptor of interest (e.g., HEK293 or CHO cells) are used.
-
Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, MgCl2, and other additives to optimize binding.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand and various concentrations of the unlabeled test compound.
-
Equilibration: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[1]
Functional Assays: cAMP and GTPγS Binding
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.
cAMP Functional Assay:
This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger.
-
Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.
-
Compound Treatment: The cells are pre-incubated with the test compound at various concentrations.
-
Stimulation: For Gi-coupled receptors like 5-HT1A and D2, adenylyl cyclase is stimulated with forskolin to induce cAMP production. For Gs-coupled receptors, the agonist is added directly.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a commercially available kit, often based on methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) values.
[35S]GTPγS Binding Assay:
This assay measures the activation of G-proteins, an early event in GPCR signaling.
-
Membrane Preparation: As in the radioligand binding assay, membranes from cells expressing the receptor are used.
-
Incubation: The membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Filtration: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: The data is analyzed to determine the potency (EC50) and efficacy of the compound in stimulating G-protein activation.
Neuroprotection Assays
These assays assess the ability of a compound to protect neurons from various insults.
Hydrogen Peroxide (H2O2)-Induced Toxicity Assay:
-
Cell Culture: A neuronal cell line, such as SH-SY5Y, is cultured in a 96-well plate.[1][9]
-
Pre-treatment: The cells are pre-treated with various concentrations of the arylpiperazine derivative for a specific duration (e.g., 1-2 hours).[9]
-
Induction of Oxidative Stress: The cells are then exposed to a toxic concentration of H2O2 (e.g., 100-400 µM) for 24 hours to induce oxidative stress and cell death.[1][9]
-
Cell Viability Assessment: Cell viability is measured using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
-
Data Analysis: The results are expressed as the percentage of viable cells compared to the control group (cells treated with H2O2 alone).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical drug discovery workflow for arylpiperazine derivatives.
Caption: Simplified 5-HT1A Receptor Signaling Pathway
References
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design and synthesis of long-chain arylpiperazines with mixed affinity for serotonin transporter (SERT) and 5-HT(1A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of N-Methylquipazine Maleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pharmacological Profile: Receptor Binding Affinities
N-Methylquipazine has been primarily characterized as a potent and selective agonist at the 5-HT3 receptor. Unlike its parent compound, quipazine, NMQ displays significantly lower affinity for 5-HT1B receptors, making it a more selective tool for investigating 5-HT3 receptor-mediated functions.[1][2] The binding affinities of N-Methylquipazine and its parent compound, quipazine, are summarized in Table 1. This data is primarily derived from radioligand binding assays.[1][2]
Table 1: Comparative Receptor Binding Affinities of N-Methylquipazine and Quipazine
| Compound | Receptor Subtype | Ligand Parameter | Value (nM) | Reference |
| N-Methylquipazine | 5-HT3 | Ki | ~1.9 (inferred) | [2] |
| 5-HT1B | IC50 | > 10,000 | [1][2] | |
| Quipazine | 5-HT3 | Ki | 1.8, 2.0 | [2] |
| 5-HT1B | - | High Affinity | [1] | |
| 5-HT2A/2C | - | Moderate Affinity | [1] |
Note: A higher Ki or IC50 value indicates lower binding affinity.
In Vivo Neurochemical Effects
In vivo microdialysis studies in awake, freely moving rats have demonstrated that local administration of N-Methylquipazine in the anterior medial prefrontal cortex (AmPFc) produces a concentration-dependent increase in extracellular dopamine (DA) levels.[3][4] Concurrently, a decrease in the extracellular concentrations of the dopamine metabolite, dihydroxyphenylacetic acid (DOPAC), was observed.[3][4] However, further investigations suggest that this effect on dopamine levels may not be mediated by its interaction with the 5-HT3 receptor.[4]
Table 2: Dose-Dependent Effect of N-Methylquipazine on Extracellular Dopamine and DOPAC Levels in the Rat Prefrontal Cortex
| N-Methylquipazine Concentration (µM) | Peak Change in Extracellular Dopamine (% of Baseline) | Change in Extracellular DOPAC (% of Baseline) | Reference |
| 10 | Statistically significant increase | Decrease | [3] |
| 100 | ~250% | Significant decrease | [3] |
| 1000 | Further significant increase | Sustained decrease | [3] |
Behavioral Pharmacology
The behavioral effects of N-Methylquipazine have been investigated in rodents, primarily focusing on the head-twitch response (HTR), a behavioral proxy for 5-HT2A receptor activation.[5]
Head-Twitch Response (HTR)
N-Methylquipazine induces a dose-dependent head-twitch response in mice, which is considered a reliable model for screening potential hallucinogenic properties of 5-HT2A receptor agonists.[5]
Table 3: Dose-Dependent Effect of N-Methylquipazine on Head-Twitch Response in Mice
| Species (Strain) | Dose (mg/kg, i.p.) | Mean Head Twitches (per 30 min) | Reference |
| Mouse (C57BL/6J) | 1.0 | ~25 | [5] |
| 2.5 | ~60 | [5] | |
| 5.0 | ~110 | [5] | |
| 10.0 | ~90 (descending) | [5] |
Locomotor Activity
The effects of N-Methylquipazine on spontaneous locomotor activity have been reported to be complex and can be dose-dependent.[5] One study in Sprague-Dawley rats showed no significant effect at a 2.5 mg/kg dose.[5]
Drug Discrimination
There is a notable lack of published studies demonstrating that N-Methylquipazine can serve as a discriminative stimulus in animals.[5] Research suggests that 5-HT3 receptor ligands generally do not possess strong discriminative stimulus properties.[5]
Experimental Protocols
Radioligand Binding Assay
The binding affinity of N-Methylquipazine for serotonin receptors was determined using a radioligand binding assay as described by Glennon et al. (1989).[2]
-
Tissue Preparation: Whole brains from male Sprague-Dawley rats (with cerebellum removed) are homogenized in ice-cold 0.32 M sucrose and centrifuged. The resulting pellet is resuspended to obtain crude synaptosomal membranes.[2]
-
Binding Assay: Aliquots of the membrane suspension are incubated with a specific radioligand (e.g., [3H]GR65630 for 5-HT3 receptors) and various concentrations of the competing ligand (N-Methylquipazine).[2]
-
Incubation and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.[2]
-
Data Analysis: The amount of radioactivity trapped on the filters is quantified. The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.[2]
In Vivo Microdialysis for Neurotransmitter Monitoring
This protocol describes the measurement of extracellular dopamine and DOPAC in the rat prefrontal cortex following local administration of N-Methylquipazine.[3]
-
Animal Model and Surgery: Male Sprague-Dawley rats are anesthetized and a guide cannula is stereotaxically implanted targeting the anterior medial prefrontal cortex.[3]
-
Microdialysis Procedure: Following a recovery period, a microdialysis probe is inserted through the guide cannula in awake, freely moving rats. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[3]
-
Sample Collection: Baseline dialysate samples are collected at regular intervals. N-Methylquipazine is then introduced into the aCSF at desired concentrations, and dialysate samples continue to be collected.[3]
-
Sample Analysis: The collected dialysate samples are analyzed for dopamine and DOPAC content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[3]
Head-Twitch Response (HTR) Assay
This protocol outlines a typical procedure for quantifying the head-twitch response in mice.[5]
-
Apparatus: A standard rodent cage or a cylindrical observation chamber is used.[5]
-
Habituation: Mice are individually housed in the observation chambers for at least 30 minutes prior to drug administration to acclimate to the environment.[5]
-
Drug Administration: N-Methylquipazine or vehicle control is administered via intraperitoneal (i.p.) injection at the desired doses.[5]
-
Observation: Immediately after injection, the animal's behavior is recorded for a predetermined period (e.g., 30-90 minutes). A trained observer manually counts the number of head twitches, defined as a rapid, convulsive, side-to-side rotational movement of the head.[5]
Signaling Pathways and Experimental Workflows
Data Gaps and Future Directions
A thorough review of the publicly available literature reveals a significant lack of comprehensive preclinical data for N-Methylquipazine maleate in key areas required for drug development.
-
Pharmacokinetics: There is no readily available data on the absorption, distribution, metabolism, and excretion (ADME) of N-Methylquipazine in preclinical species. Key parameters such as half-life, bioavailability, Cmax, and Tmax have not been reported.
-
Safety Pharmacology: Dedicated safety pharmacology studies assessing the potential effects of N-Methylquipazine on the cardiovascular, respiratory, and central nervous systems are absent from the public domain. Furthermore, there is no available information on its genotoxic potential (e.g., from an Ames test) or its potential for cardiac ion channel (e.g., hERG) inhibition.
These data gaps are critical and would need to be addressed in any future preclinical development program for this compound.
Conclusion
This compound is a selective 5-HT3 receptor agonist with demonstrated in vivo activity on central dopamine systems and a characteristic behavioral profile in the head-twitch response assay. Its selectivity over the 5-HT1B receptor compared to its parent compound, quipazine, makes it a valuable research tool. However, the lack of comprehensive preclinical pharmacokinetic and safety pharmacology data significantly limits its potential for further therapeutic development at this time. Future research should focus on characterizing these critical aspects to fully understand the preclinical profile of this compound.
References
N-Methylquipazine (CAS Number: 171205-17-7): A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of N-Methylquipazine, a derivative of the serotonergic agent quipazine. The information presented herein is intended to serve as a core resource, detailing its chemical synthesis, pharmacological profile, receptor binding affinities, and effects on neurotransmitter systems. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.
Chemical Profile and Synthesis
N-Methylquipazine, with the IUPAC name 2-(4-methylpiperazin-1-yl)quinoline, is a methylated analog of quipazine. The CAS number 171205-17-7 refers to N-Methylquipazine dimaleate, while the free base is registered under CAS number 28614-26-8.[1] As a member of the arylpiperazine class, its structure has been designed to explore modifications in receptor selectivity and pharmacological activity compared to its parent compound.[2]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C14H17N3 (Free Base) |
| Molecular Weight | 227.30 g/mol (Free Base) |
| CAS Number | 171205-17-7 (Dimaleate Salt) |
| CAS Number (Free Base) | 28614-26-8 |
Synthesis Protocol: Nucleophilic Aromatic Substitution
The synthesis of N-Methylquipazine can be achieved via a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the reaction of 2-chloroquinoline with N-methylpiperazine.
Materials:
-
2-Chloroquinoline
-
N-Methylpiperazine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, combine 2-chloroquinoline (1 equivalent), N-methylpiperazine (1 equivalent), and anhydrous potassium carbonate (2 equivalents) in dimethylformamide (DMF).
-
Reflux the reaction mixture for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure N-Methylquipazine.
Pharmacological Profile
The primary pharmacological characteristic of N-Methylquipazine is its activity as a potent and selective serotonin 5-HT3 receptor agonist.[4] This selectivity distinguishes it from its parent compound, quipazine, which exhibits significant affinity for both 5-HT1B and 5-HT3 receptors.[5]
Receptor Binding Affinities
The receptor binding profile of N-Methylquipazine has been primarily characterized through radioligand binding assays. The following table summarizes the available quantitative data.
| Receptor Subtype | Ligand | Parameter | Value | Reference |
| 5-HT3 | N-Methylquipazine | pKi | ~8.7 | [2] |
| 5-HT1B | N-Methylquipazine | IC50 | > 10,000 nM | [2] |
| 5-HT3 | Quipazine | pKi | ~8.7 | [2] |
| 5-HT1B | Quipazine | pKi | ~7.0 | [2] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound against a known high-affinity radioligand for the 5-HT3 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: [³H]-Granisetron or another suitable high-affinity 5-HT3 receptor antagonist radioligand.
-
Test Compound: N-Methylquipazine.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., ondansetron).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Competitive Binding: Varying concentrations of N-Methylquipazine, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of N-Methylquipazine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Release
This protocol outlines the key steps for measuring extracellular dopamine levels in a specific brain region (e.g., the prefrontal cortex) of a freely moving rat following the local administration of N-Methylquipazine.[2]
Materials:
-
Adult male rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Artificial cerebrospinal fluid (aCSF).
-
N-Methylquipazine solutions of varying concentrations.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).
-
Anesthetic agent.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a guide cannula targeting the desired brain region. Allow the animal to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to equilibrate and then collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer N-Methylquipazine through the dialysis probe (reverse dialysis) by including it in the aCSF perfusate at known concentrations.
-
Sample Collection: Continue to collect dialysate samples at regular intervals during and after drug administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the collected dialysate samples using HPLC-ECD.
-
Histological Verification: At the end of the experiment, sacrifice the animal and perform histological analysis to verify the correct placement of the microdialysis probe.
Signaling Pathways and Experimental Workflows
N-Methylquipazine and the 5-HT3 Receptor Signaling Pathway
N-Methylquipazine acts as an agonist at the 5-HT3 receptor, which is a ligand-gated ion channel.[4] Its activation leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization.
Experimental Workflow for In Vivo Microdialysis
The following diagram illustrates the general workflow for an in vivo microdialysis experiment to measure neurotransmitter release.
Biological Effects and Potential Applications
Effects on Dopamine Neurotransmission
In vivo microdialysis studies in rats have shown that local administration of N-Methylquipazine into the anterior medial prefrontal cortex leads to a concentration-dependent increase in extracellular dopamine levels.[2] However, subsequent pharmacological challenges have suggested that this effect may not be directly mediated by its action at 5-HT3 receptors, indicating a more complex mechanism of action that warrants further investigation.[2]
Behavioral Effects
Preclinical studies in rodents have investigated the behavioral effects of N-Methylquipazine.
| Behavioral Paradigm | Species (Strain) | Dose (mg/kg, i.p.) | Effect | Reference |
| Head-Twitch Response | Mouse (C57BL/6J) | 1.0 - 5.0 | Dose-dependent increase | [6] |
| Locomotor Activity | Mouse | - | Complex, can be biphasic | [6] |
The head-twitch response is considered a behavioral proxy for 5-HT2A receptor activation, suggesting that N-Methylquipazine may also interact with this receptor subtype at higher concentrations.[6]
Potential Therapeutic Applications
The selective agonist activity of N-Methylquipazine at the 5-HT3 receptor, coupled with its ability to modulate dopamine neurotransmission, suggests potential therapeutic utility in conditions where both serotonergic and dopaminergic systems are implicated.[2] However, extensive preclinical research, including comprehensive behavioral and toxicological assessments, is required to validate these potential applications.[2]
Conclusion
N-Methylquipazine is a valuable pharmacological tool for investigating the role of the 5-HT3 receptor in the central nervous system. Its distinct selectivity profile compared to its parent compound, quipazine, makes it a more precise instrument for dissecting serotonergic pathways. The observation of its influence on dopamine release in the prefrontal cortex opens new avenues for research into its mechanism of action and potential therapeutic relevance. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals to inform future studies and advance the understanding of this intriguing compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The characterization of the effect of locally applied N-methylquipazine, a 5-HT3 receptor agonist, on extracellular dopamine levels in the anterior medial prefrontal cortex in the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Investigating 5-HT3 Receptors: A Technical Guide to Using N-Methylquipazine Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the use of N-Methylquipazine maleate (NMQ) as a pharmacological tool for the investigation of the 5-hydroxytryptamine type 3 (5-HT3) receptor. N-Methylquipazine is a selective 5-HT3 receptor agonist, derived from quipazine, offering a more specific profile for probing the structure and function of this unique ligand-gated ion channel.[1] This document outlines its binding affinity, details experimental protocols for its use in radioligand binding and functional assays, and illustrates the key signaling pathways associated with 5-HT3 receptor activation.
Introduction to 5-HT3 Receptors and this compound
The 5-HT3 receptor is a distinct member of the serotonin receptor family, functioning as a ligand-gated ion channel, in contrast to the other G-protein coupled serotonin receptors.[1] Composed of five subunits arranged around a central ion pore, the binding of serotonin (5-HT) triggers the opening of this channel, allowing the influx of cations such as Na+, K+, and Ca2+.[2] This rapid influx leads to neuronal depolarization and excitatory responses in the central and peripheral nervous systems.[3] 5-HT3 receptors are critical targets in therapeutic areas, notably in the management of chemotherapy-induced nausea and vomiting and irritable bowel syndrome (IBS).[3]
N-Methylquipazine (NMQ) was developed as a more selective analog of quipazine.[4] While quipazine exhibits high affinity for both 5-HT1B and 5-HT3 receptors, NMQ maintains a similar high affinity for 5-HT3 sites while demonstrating significantly reduced affinity for 5-HT1B receptors.[1][4] This enhanced selectivity makes NMQ a valuable tool for specifically studying 5-HT3 receptor-mediated physiological and pathological processes.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of N-Methylquipazine and other relevant compounds at the 5-HT3 receptor.
Table 1: Comparative Binding Affinities (Ki/IC50 in nM) of Selected Ligands for the 5-HT3 Receptor
| Compound | Parameter | Value (nM) | Reference |
| N-Methylquipazine | Ki (inferred) | ~1.9 | [5] |
| N-Methylquipazine | IC50 (> 10,000 for 5-HT1B) | >10,000 | [1][4] |
| Quipazine | Ki | 1.8, 2.0 | [5] |
| Quipazine | IC50 | 4.4 | [6] |
| m-Chlorophenylpiperazine (m-CPP) | IC50 | 61.4 | [6] |
Table 2: Functional Potency (IC50 in nM) of 5-HT3 Receptor Antagonists in Calcium Flux Assays
| Compound | Cell Line | Agonist | IC50 (nM) |
| Ondansetron | HEK293 | 5-HT | 0.44 |
| Granisetron | HEK293 | 5-HT | 0.12 |
| Palonosetron | HEK293 | 5-HT | 0.05 |
| Tropisetron | N1E-115 | 2-Methyl-5-HT | 1.5 |
Signaling Pathways and Experimental Workflows
5-HT3 Receptor Signaling Pathway
Activation of the 5-HT3 receptor by an agonist such as N-Methylquipazine initiates a cascade of intracellular events. The binding of the agonist opens the ligand-gated ion channel, leading to an influx of cations, most notably Na+ and Ca2+.[1] The resulting depolarization of the cell membrane triggers an excitatory response. The influx of extracellular Ca2+ can also lead to a further increase in intracellular calcium concentration through calcium-induced calcium release (CICR) from the endoplasmic reticulum via ryanodine receptors.[7] This elevation in cytosolic calcium activates calmodulin (CaM), which in turn can activate downstream signaling molecules like Ca2+/calmodulin-dependent protein kinase II (CaMKII) and subsequently the extracellular signal-regulated kinase (ERK) pathway.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Role of 5-HT3 Receptors in the Antidepressant Response [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis of N-Methylquipazine Maleate in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylquipazine (NMQ) is a derivative of the serotonergic agent quipazine and is characterized as a selective 5-HT3 receptor agonist.[1] It exhibits a high affinity for the 5-HT3 receptor, similar to its parent compound, but with a significantly reduced affinity for 5-HT1B receptors, making it a more selective pharmacological tool.[1][2] In vivo microdialysis is a widely used neurochemical technique that allows for the sampling and analysis of extracellular fluid from specific brain regions in awake, freely moving animals.[3][4] This provides valuable insights into the effects of pharmacological agents on neurotransmitter dynamics.
These application notes provide a detailed protocol for conducting in vivo microdialysis experiments in rats to investigate the neurochemical effects of locally administered N-Methylquipazine maleate, with a particular focus on its influence on dopamine and its metabolites in the anterior medial prefrontal cortex (AmPFc).
Data Presentation
Quantitative Neurochemical Effects of N-Methylquipazine
In vivo microdialysis studies have demonstrated that local administration of N-Methylquipazine into the anterior medial prefrontal cortex of rats leads to a concentration-dependent increase in extracellular dopamine levels, while concurrently decreasing levels of its metabolite, dihydroxyphenylacetic acid (DOPAC).[5]
Table 1: Dose-Dependent Effect of N-Methylquipazine on Extracellular Dopamine and DOPAC Levels
| N-Methylquipazine Concentration (µM) | Peak Change in Extracellular Dopamine (% of Baseline) | Change in Extracellular DOPAC (% of Baseline) |
|---|---|---|
| 10 | Statistically significant increase | Decrease |
| 100 | ~250% | Significant decrease |
| 1000 | Further significant increase | Sustained decrease |
Data is synthesized from descriptive reports in scientific literature.[5]
Table 2: Key Experimental Parameters for In Vivo Microdialysis
| Parameter | Specification |
|---|---|
| Animal Model | Male Sprague-Dawley rats |
| Target Brain Region | Anterior Medial Prefrontal Cortex (AmPFc) |
| Stereotaxic Coordinates | AP: +3.2 mm, ML: ±0.8 mm, DV: -2.5 mm (from skull surface) |
| Microdialysis Probe | Concentric probe with a 2 mm membrane |
| Perfusion Fluid (aCSF) | 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, 1 mM MgCl2, pH 7.4 |
| Flow Rate | 1.0 - 2.0 µL/min[5] |
| Drug Administration | Reverse dialysis (local administration via perfusate) |
| Dialysate Collection Interval | 20 minutes |
| Analytical Method | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)[5] |
Experimental Protocols
This section provides a detailed methodology for the in vivo microdialysis experiment.
Preparation of this compound Solution
-
Prepare artificial Cerebrospinal Fluid (aCSF): A common recipe consists of 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, and 1 mM MgCl2 in high-purity water. The solution should be sterile-filtered (0.22 µm filter) and pH adjusted to 7.4.
-
Dissolve this compound: Directly dissolve the this compound salt in the prepared aCSF to achieve the desired final concentrations for perfusion (e.g., 10 µM, 100 µM, 1000 µM). Prepare fresh on the day of the experiment.
Surgical Procedure: Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat using a suitable agent (e.g., isoflurane or a ketamine/xylazine mixture) and place it in a stereotaxic frame.
-
Surgical Preparation: Shave the scalp, and clean it with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the anterior medial prefrontal cortex at the predetermined stereotaxic coordinates.
-
Implantation: Slowly lower a guide cannula through the burr hole to the target depth.
-
Fixation: Secure the guide cannula to the skull using dental cement and surgical screws.[5]
-
Post-operative Care: Insert a dummy cannula to keep the guide patent. Administer analgesics and allow for a recovery period of at least 48-72 hours before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Habituation: On the day of the experiment, place the rat in the microdialysis testing chamber to allow for habituation for at least 1-2 hours.
-
Probe Insertion: Gently remove the dummy cannula and insert the microdialysis probe through the guide cannula into the AmPFc.
-
Perfusion: Connect the probe inlet to a microsyringe pump and begin perfusion with aCSF at a constant flow rate (e.g., 1.0 µL/min).
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes to ensure a stable neurotransmitter baseline. Discard the dialysate collected during this period.
-
Baseline Collection: Collect at least three consecutive baseline dialysate samples (e.g., every 20 minutes) to confirm baseline stability.
-
NMQ Administration (Reverse Dialysis): Switch the perfusion fluid from aCSF to the aCSF containing the desired concentration of N-Methylquipazine.
-
Sample Collection: Continue to collect dialysate samples at regular 20-minute intervals throughout the drug administration period and for a subsequent washout period with standard aCSF.
-
Sample Storage: Immediately store the collected vials at -80°C pending analysis.
Sample Analysis (HPLC-ED)
-
Quantification: Analyze the dialysate samples for dopamine and DOPAC content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[5]
-
Data Normalization: Quantify the neurotransmitter levels by comparing the peak areas from the samples to those of known standards. Express the results as a percentage change from the average baseline levels.[5]
Visualizations
N-Methylquipazine Signaling Pathway and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous synthesis of N-methylnorsalsolinol in rat brain during in vivo microdialysis with epinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACSF | Artificial Cerebrospinal Fluid | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
Dissolving N-Methylquipazine Maleate for In Vivo Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of N-Methylquipazine maleate for in vivo injections, catering to various experimental needs and administration routes. The choice of solvent is critical for ensuring drug stability, bioavailability, and animal welfare.
Data Presentation: Solubility and Formulation Overview
The following table summarizes the solubility and recommended formulations for N-Methylquipazine dimaleate, the commonly used salt form which enhances aqueous solubility.[1][2]
| Vehicle Component | Concentration | Administration Route Suitability | Key Considerations |
| Aqueous Vehicle | |||
| Sterile 0.9% Saline or PBS (pH 7.4) | Up to 50 mM | IV, IP, SC | Preferred for systemic administration due to high water solubility of the dimaleate salt.[1] Ensure the final solution is clear. |
| Non-Aqueous/Co-solvent Vehicle | |||
| 10% DMSO | As needed | PO, IP, SC | First, dissolve the compound in DMSO before adding other components.[1] |
| 40% PEG300 | As needed | PO, IP, SC | Sequentially add after dissolution in DMSO.[1] |
| 5% Tween-80 | As needed | PO, IP, SC | Added after PEG300 to maintain a clear solution.[1] |
| 45% Saline or PBS | As needed | PO, IP, SC | Final component in the co-solvent mixture.[1] A vehicle-only control group is essential.[1] |
Note: The solubility in 0.9% NaCl is expected to be slightly lower than in deionized water due to the "salting-out" effect.[2] It is always recommended to perform a small-scale solubility test before preparing a large batch.
Experimental Protocols
Protocol 1: Aqueous Solution for Systemic Administration
This protocol is ideal for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injections, leveraging the water solubility of N-Methylquipazine dimaleate.[1]
Materials:
-
N-Methylquipazine dimaleate powder
-
Sterile 0.9% saline solution or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount: Determine the mass of N-Methylquipazine dimaleate needed to achieve the desired final concentration (up to 50 mM).[1]
-
Dissolution:
-
Aseptically add the calculated amount of N-Methylquipazine dimaleate powder to a sterile vial.
-
Add the required volume of sterile 0.9% saline or PBS to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.[1]
-
-
Warming and Sonication (Optional):
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile filter to the syringe.
-
Filter the solution into a new sterile vial. This step is crucial for IV administration.
-
-
Final Inspection: The final solution should be clear and free of any visible particulates. If precipitation occurs, the concentration may be too high.
Protocol 2: Non-Aqueous Co-Solvent Formulation
This protocol is suitable for oral gavage (PO) and may be used for IP or SC injections when higher concentrations are needed or if the compound has limited aqueous solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile 0.9% saline or PBS (pH 7.4)
-
Sterile vials
-
Vortex mixer
Procedure:
-
Vehicle Preparation: Prepare the co-solvent vehicle by combining the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS.[1]
-
Dissolution:
-
Final Inspection: The final solution should be clear. If precipitation occurs, the concentration may be too high for this vehicle system.[1]
-
Administration: This vehicle is suitable for oral gavage, and potentially for IP or SC injections. It is critical to include a vehicle-only control group in the experiment to account for any effects of the solvent mixture.[1] For IV administration, further dilution and characterization are necessary to avoid precipitation and ensure safety.[1]
Mandatory Visualizations
Signaling Pathway of N-Methylquipazine
N-Methylquipazine acts as an agonist at the 5-HT₃ receptor, a ligand-gated ion channel.[1] Its binding initiates a cascade of events leading to neuronal depolarization and downstream cellular effects.
Caption: N-Methylquipazine signaling pathway via the 5-HT₃ receptor.
Experimental Workflow for In Vivo Injection Preparation
The following diagram outlines the general workflow for preparing N-Methylquipazine for in vivo experiments.[1]
Caption: General experimental workflow for N-Methylquipazine preparation.
References
Application Notes and Protocols for N-Methylquipazine in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylquipazine (NMQ) is a derivative of the serotonergic agent quipazine, known for its activity at serotonin receptors.[1] It serves as a valuable pharmacological tool in neuroscience research to investigate the role of the serotonin system in various behaviors.[2][3] Understanding the dose-response relationship of NMQ is critical for designing and interpreting rodent behavioral studies. These application notes provide a detailed overview of dose-response protocols for NMQ in common rodent behavioral assays, including locomotor activity, head-twitch response, and anxiety-like behavior.
Data Presentation: Dose-Response of N-Methylquipazine in Rodent Behavioral Studies
The following tables summarize quantitative data on the dose-dependent effects of N-Methylquipazine and its parent compound, quipazine, in various rodent behavioral paradigms. Researchers should consider these as starting points and perform dose-response studies to determine the optimal dose for their specific experimental conditions and animal strain.[4]
Table 1: N-Methylquipazine Dose-Response in Behavioral Assays
| Behavioral Assay | Species (Strain) | Dose (mg/kg, i.p.) | Observed Effect | Reference |
| Head-Twitch Response | Mouse (C57BL/6J) | 1.0 | ~25 mean head twitches per 30 min | [2] |
| 2.5 | ~60 mean head twitches per 30 min | [2] | ||
| 5.0 | ~110 mean head twitches per 30 min | [2] | ||
| 10.0 | ~90 mean head twitches per 30 min (descending) | [2] | ||
| Locomotor Activity | Rat (Sprague-Dawley) | 2.5 | No significant effect in a novel environment | [2] |
| 5.0 | Time-dependent effect in a pre-exposed environment | [2] | ||
| Conditioned Avoidance | Rat | 1.25 - 10.0 | Increased avoidance responding | [2] |
Table 2: Quipazine (Parent Compound) Dose-Response in Behavioral Assays
| Behavioral Assay | Species (Strain) | Dose (mg/kg) | Observed Effect | Reference |
| Locomotor Activity (Neonatal) | Rat | 3.0 | Increased pivoting and crawling | [2] |
| 10.0 | Increased crawling | [2] | ||
| Head-Twitch Response | Mouse | Not Specified | Induces head-twitch response | [5] |
| Locomotor Activity (Neonatal) | Rat (Sprague-Dawley) | 1.0 - 10.0 | Significant behavioral activation, including hyperactivity | [4] |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below to facilitate the replication and comparison of findings.
Head-Twitch Response (HTR) Assay
Objective: To quantify the frequency of head twitches in rodents, a behavioral proxy for 5-HT2A receptor activation.[2]
Apparatus:
-
A standard rodent cage or a cylindrical observation chamber.[2]
-
A video camera for recording or a trained observer for manual counting.[2]
Procedure:
-
Habituation: Individually house mice in the observation chambers for at least 30 minutes before drug administration to allow for acclimation.[2]
-
Drug Administration: Administer N-Methylquipazine or vehicle control via intraperitoneal (i.p.) injection at the desired doses.[2]
-
Observation: Immediately after injection, begin recording the animal's behavior for a predetermined period (e.g., 30-90 minutes).[2]
-
Scoring: A trained observer, blind to the treatment conditions, manually counts the number of head twitches. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head.[2] Alternatively, automated video tracking systems can be used.[2]
Locomotor Activity Assay
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Apparatus:
-
An open-field arena (e.g., a square or circular box with walls).[6][7]
-
Infrared beams or a video tracking system to monitor movement.[2][6]
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.[2][7]
-
Drug Administration: Administer N-Methylquipazine or vehicle at specified time points before placing the animal in the open field.[2]
-
Testing: Place the animal in the center of the arena and record its activity for a set duration (e.g., 15-60 minutes).[1][6]
-
Data Analysis: Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).[6][7] Use appropriate statistical tests (e.g., ANOVA) for comparisons.[1]
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior by measuring the animal's exploration of open versus enclosed arms of a maze.[2]
Apparatus:
-
An elevated, plus-shaped maze with two open and two enclosed arms.[4][6]
-
An overhead video camera for recording.[2]
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.[2]
-
Drug Administration: Administer N-Methylquipazine or vehicle at a predetermined time before the test.[4]
-
Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a standard duration (typically 5 minutes).[2][6]
-
Data Collection: The primary measures are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.[2]
-
Cleaning: Thoroughly clean the maze between animals to remove scent cues.[2]
Mandatory Visualization
Caption: Generalized workflow for a rodent behavioral study with N-Methylquipazine.
Caption: Signaling pathways of N-Methylquipazine at 5-HT2A and 5-HT3 receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quipazine-induced head-twitch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay Using N-Methylquipazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a radioligand binding assay using N-Methylquipazine, a potent and selective 5-HT3 receptor agonist.[1][2] The document outlines the necessary reagents, step-by-step experimental procedures, and data analysis methods. Additionally, it includes a summary of the binding affinities of N-Methylquipazine and related compounds, as well as diagrams illustrating the 5-HT3 receptor signaling pathway and the experimental workflow.
N-Methylquipazine (NMQ) is a derivative of the serotonergic agent quipazine.[3] It is distinguished by its high affinity for the 5-HT3 receptor, while exhibiting very low affinity for 5-HT1B receptor sites.[4][5] This selectivity makes it a valuable tool for investigating the physiological and pharmacological roles of the 5-HT3 receptor. Unlike most serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel, which upon activation, allows a rapid influx of cations, leading to neuronal depolarization.[2][6][7]
Radioligand binding assays are a fundamental technique used to characterize the interaction of a ligand with its receptor.[8] These assays are considered the gold standard for determining the affinity of a ligand for a receptor due to their sensitivity and robustness.[9][10] The following protocols are designed to enable researchers to accurately determine the binding characteristics of N-Methylquipazine and other test compounds at the 5-HT3 receptor.
Quantitative Data Summary
The binding affinities of N-Methylquipazine and related compounds for serotonin receptors are summarized in the table below. This data is crucial for designing and interpreting radioligand binding experiments.
| Receptor Subtype | Ligand | Parameter | Value (nM) |
| 5-HT3 | N-Methylquipazine | K_i | ~1.9 (inferred)[3] |
| 5-HT1B | N-Methylquipazine | IC_50 | > 10,000[3][5] |
| 5-HT3 | Quipazine | K_i | 1.8, 2.0[3] |
-
K_i (Inhibition Constant): Represents the affinity of a competing ligand for a receptor. A lower K_i value indicates a higher binding affinity.
-
IC_50 (Half Maximal Inhibitory Concentration): Indicates the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.
Experimental Protocols
This section provides a detailed methodology for a competition radioligand binding assay to determine the affinity of test compounds, such as N-Methylquipazine, for the 5-HT3 receptor.
I. Materials and Reagents
-
Biological Sample: Whole brains from male Sprague-Dawley rats (cerebellum removed) or a cell line expressing the 5-HT3 receptor.[3]
-
Radioligand: A suitable 5-HT3 receptor radioligand (e.g., [³H]Quipazine).
-
Test Compound: N-Methylquipazine or other unlabeled competitor compounds.
-
Buffers and Solutions:
-
Equipment:
-
Homogenizer (e.g., Teflon-glass).
-
Refrigerated centrifuge.
-
Incubator or water bath.
-
Filtration apparatus (e.g., Brandel or Millipore cell harvester).
-
Glass fiber filters (e.g., Whatman GF/B).[3]
-
Scintillation counter.
-
Standard laboratory glassware and consumables.
-
II. Membrane Preparation
-
Tissue Homogenization: Homogenize the rat brain tissue (with cerebellum removed) in 10 volumes of ice-cold 0.32 M sucrose.[3]
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[3]
-
Supernatant Collection: Carefully collect the supernatant.
-
Membrane Pelleting: Centrifuge the supernatant at 30,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes.[3]
-
Washing and Incubation: Resuspend the pellet in 50 mM Tris-HCl buffer (pH 7.7 at 25°C) and incubate at 37°C for 10 minutes to remove endogenous serotonin.[3]
-
Final Centrifugation: Centrifuge the suspension again at 30,000 x g for 20 minutes.[3]
-
Final Pellet Resuspension: Resuspend the final pellet in fresh assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
III. Competition Binding Assay
-
Assay Setup: Set up assay tubes for total binding, non-specific binding, and various concentrations of the competing ligand (N-Methylquipazine).
-
Incubation Mixture: In a final volume of 250-500 µL, add the following to each tube:
-
Membrane suspension (typically 100-500 µg of protein).[12]
-
Radioligand at a concentration near its K_d value.
-
For total binding tubes: Add assay buffer.
-
For non-specific binding tubes: Add a saturating concentration of a non-labeled 5-HT3 antagonist (e.g., 1 µM ICS 205-930).[3]
-
For competition tubes: Add varying concentrations of N-Methylquipazine.
-
-
Incubation: Incubate the tubes at 25°C for 30 minutes.[3]
-
Termination of Incubation: Terminate the assay by rapid filtration through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the free radioligand.[3][9]
-
Washing: Wash the filters three times with 5 mL of ice-cold wash buffer to remove any non-specifically bound radioligand.[3]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
IV. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.[3]
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC_50: Determine the IC_50 value from the competition curve using non-linear regression analysis.[3]
-
Calculate K_i: Calculate the K_i value from the IC_50 using the Cheng-Prusoff equation:[3]
-
K_i = IC_50 / (1 + ([L]/K_d))
-
Where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Visualizations
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel.[7] Upon binding of an agonist like serotonin or N-Methylquipazine, the channel opens, allowing the influx of cations, which leads to depolarization of the neuron.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Methylquipazine | C14H17N3 | CID 5013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. brieflands.com [brieflands.com]
Application Notes and Protocols for Inducing Head-Twitch Response in Mice with N-Methylquipazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for inducing the head-twitch response (HTR) in mice using N-Methylquipazine. The HTR is a rapid, rotational head movement that serves as a reliable behavioral proxy for 5-HT2A receptor activation and is frequently used to screen compounds for potential hallucinogenic properties.[1][2]
Introduction
N-Methylquipazine, also known as quipazine, is a serotonergic agent widely utilized in neuroscience research to investigate the function of the serotonin system, particularly the 5-HT2A receptor.[1] The head-twitch response (HTR) in rodents is a well-established behavioral model sensitive to 5-HT2A receptor agonists.[2][3] N-Methylquipazine elicits this response by directly activating serotonin receptors and indirectly by causing the release of endogenous serotonin.[4] These protocols are designed to provide a standardized methodology for researchers to reliably induce and quantify the HTR for preclinical drug screening and mechanistic studies.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of N-Methylquipazine on the head-twitch response in mice. It is important to note that the number of head twitches can vary based on specific experimental conditions, mouse strain, and observation period.[1]
Table 1: Dose-Dependent Effect of N-Methylquipazine on Head-Twitch Response in C57BL/6J Mice
| Dose (mg/kg, i.p.) | Mean Head Twitches (per 30 min) |
| 1.0 | ~25 |
| 2.5 | ~60 |
| 5.0 | ~110 |
| 10.0 | ~90 (descending) |
Data sourced from a comparative analysis of N-Methylquipazine and DOI.[1]
Experimental Protocols
Protocol 1: Head-Twitch Response (HTR) Assay
Objective: To quantify the frequency of head twitches in mice following the administration of N-Methylquipazine.
Materials:
-
N-Methylquipazine dimaleate
-
Vehicle (e.g., 0.9% saline)
-
Standard rodent observation cages
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Video recording equipment or a trained observer
Procedure:
-
Animal Habituation: Individually house mice in the observation chambers for a minimum of 30 minutes prior to drug administration. This allows for acclimation to the novel environment and a return to baseline activity levels.[1]
-
Drug Preparation: Prepare fresh solutions of N-Methylquipazine in the chosen vehicle on the day of the experiment. Doses should be calculated based on the free base weight of the compound.
-
Drug Administration: Administer N-Methylquipazine or vehicle control via intraperitoneal (i.p.) injection at the desired doses (e.g., 1.0, 2.5, 5.0, 10.0 mg/kg).[1]
-
Observation Period: Immediately after the injection, begin recording the animal's behavior for a predetermined period, typically ranging from 30 to 90 minutes.[1]
-
Scoring: A trained observer, blind to the experimental conditions, should manually count the number of head twitches. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head, which is distinct from normal grooming or exploratory behaviors.[1] Alternatively, automated video tracking software can be employed for scoring.
-
Data Analysis: The total number of head twitches for each animal is recorded. Data are typically analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare dose groups.
Signaling Pathways and Experimental Workflow
Signaling Pathway of N-Methylquipazine-Induced Head-Twitch Response
N-Methylquipazine induces the head-twitch response primarily through its action as an agonist at the serotonin 5-HT2A receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that couples to the Gq/11 signaling pathway.[1] The activation of this pathway leads to a cascade of intracellular events that ultimately modulate neuronal excitability and result in the observed behavioral response.[1]
Caption: 5-HT2A Receptor Gq/11 Signaling Pathway.
Experimental Workflow for HTR Assay
The following diagram illustrates the sequential steps involved in conducting the head-twitch response assay.
Caption: Head-Twitch Response Experimental Workflow.
Logical Relationship of N-Methylquipazine's Dual Mechanism
N-Methylquipazine's induction of the head-twitch response is understood to occur through two primary mechanisms.[4] This dual action contributes to its effects on the serotonergic system.
Caption: Dual Mechanism of N-Methylquipazine Action.
References
- 1. benchchem.com [benchchem.com]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quipazine-induced head-twitch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methylquipazine Maleate: Application Notes for Locomotor Activity Assessment in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylquipazine (NMQP) maleate is a serotonergic agent, structurally related to quipazine, that is utilized in neuropharmacological research to investigate the role of the serotonin system in various physiological and behavioral processes. NMQP's distinct receptor binding profile makes it a valuable tool for dissecting the contributions of specific serotonin receptor subtypes to behavior. These application notes provide a comprehensive overview of the use of NMQP maleate for assessing locomotor activity in rodents, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Pharmacological Profile
N-Methylquipazine is primarily characterized as a serotonin 5-HT3 receptor agonist. It also exhibits some activity at 5-HT2A receptors.[1] Unlike its parent compound, quipazine, which has a high affinity for both 5-HT1B and 5-HT3 receptors, NMQP shows significantly reduced affinity for 5-HT1B sites, making it a more selective tool for studying 5-HT3 receptor-mediated effects. The effects of NMQP on spontaneous locomotor activity are known to be complex and can be dose-dependent, often exhibiting a biphasic or inverted U-shaped dose-response curve.[1]
Data Presentation
Table 1: Dose-Dependent Effect of Quipazine on Locomotor Behaviors in Neonatal Rats
| Quipazine Dose (mg/kg) | Frequency of Pivoting (Events/Session) | Frequency of Crawling (Events/Session) |
| Saline | Low | Low |
| 3.0 | Significantly Increased | Significantly Increased |
| 10.0 | Significantly Increased | Significantly more than 3.0 mg/kg and saline |
Data suggests a dose-dependent activation of locomotor activity.[2]
Table 2: Dose-Response of Quipazine on Stepping in Spinalized Rats
| Quipazine Dose (mg/kg) | Effect on Stepping |
| 0.1 | Minimal increase in plantar steps |
| 0.2 | Significant decrease in effective ES intensity to induce locomotion |
| 0.3 | Peak number and quality of plantar steps |
| 0.4 | Peak number and quality of plantar steps |
| 0.5 | Extreme flexion or extension, not coordinated stepping |
Data indicates a dose-dependent effect on modulating spinal circuits to improve stepping.[3]
Signaling Pathways
N-Methylquipazine primarily exerts its effects through the activation of the 5-HT3 receptor, a ligand-gated ion channel.
5-HT3 Receptor Signaling Pathway
Experimental Protocols
The open field test is a widely used behavioral assay to assess general locomotor activity and anxiety-like behavior in rodents.
Protocol: Open Field Test for Locomotor Activity
1. Objective:
To assess the dose-dependent effects of N-Methylquipazine maleate on spontaneous locomotor activity in rodents.
2. Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Open field arena (e.g., 40 x 40 x 30 cm for mice, 100 x 100 x 40 cm for rats), typically made of a non-porous material for easy cleaning.
-
Video camera and tracking software for automated data collection.
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
70% ethanol for cleaning.
3. Procedure:
-
Animal Acclimation: House the animals in the testing facility for at least one week prior to the experiment to acclimate them to the environment. Handle the animals for a few minutes each day for 2-3 days before the test to reduce stress.
-
Habituation to Testing Room: On the day of the experiment, bring the animals to the testing room at least 30-60 minutes before the start of the test to allow for habituation.
-
Drug Preparation: Prepare fresh solutions of this compound in the vehicle on the day of the experiment. A range of doses should be selected based on literature or pilot studies.
-
Drug Administration: Administer the selected dose of NMQP or vehicle via intraperitoneal (i.p.) injection. The volume of injection should be consistent across all animals (e.g., 10 ml/kg for mice).
-
Pre-treatment Interval: After injection, return the animal to its home cage for a predetermined pre-treatment period (e.g., 30 minutes) to allow for drug absorption and onset of action.
-
Open Field Test:
-
Gently place the animal in the center of the open field arena.
-
Immediately start the video recording and tracking software.
-
Allow the animal to explore the arena freely for a set duration (typically 5-30 minutes).
-
The experimenter should leave the room during the test to avoid influencing the animal's behavior.
-
-
Data Collection: The automated tracking system will record various parameters, including:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: A measure of exploratory behavior.
-
Velocity: The speed of movement.
-
-
Cleaning: After each trial, thoroughly clean the open field arena with 70% ethanol to remove any olfactory cues that might affect the behavior of the next animal.
4. Data Analysis:
Analyze the collected data using appropriate statistical methods, such as ANOVA, followed by post-hoc tests to compare the effects of different doses of NMQP to the vehicle control group.
Experimental Workflow Diagram
Open Field Test Workflow
Logical Relationships in Locomotor Assessment
The administration of N-Methylquipazine initiates a cascade of events leading to an observable behavioral output.
Drug to Behavior Pathway
Conclusion
This compound is a selective 5-HT3 receptor agonist that can be a valuable tool for investigating the role of this receptor in locomotor activity. Due to its complex, dose-dependent effects, careful dose-selection and standardized protocols, such as the open field test described here, are crucial for obtaining reliable and interpretable data. While quantitative locomotor data for NMQP is limited, the information available for its parent compound, quipazine, provides a useful framework for experimental design.
References
Application Notes and Protocols for HPLC-ED Analysis of Dopamine Following N-Methylquipazine Administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the analysis of dopamine release in the rat anterior medial prefrontal cortex (AmPFc) following the local administration of N-Methylquipazine (NMQ), a known serotonergic agent. The protocol herein describes an in vivo microdialysis procedure coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) for the sensitive and quantitative measurement of extracellular dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). N-Methylquipazine has been shown to elicit a concentration-dependent increase in extracellular dopamine levels in the AmPFc.[1] This effect, however, is reportedly not mediated by its action at 5-HT3 receptors, suggesting a more complex pharmacological profile.[1] The methodologies and data presented are intended to serve as a comprehensive resource for researchers investigating the neurochemical effects of N-Methylquipazine and similar compounds.
Introduction
N-Methylquipazine (NMQ) is a derivative of the serotonergic agent quipazine and has been identified as a putative 5-HT3 receptor agonist. Understanding the in vivo effects of such compounds on neurotransmitter systems is crucial for drug development and neuropharmacological research. Of particular interest is the interplay between the serotonergic and dopaminergic systems, as it has significant implications for various neurological and psychiatric conditions. In vivo microdialysis is a powerful technique that allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals, providing a dynamic view of neurochemical changes in response to pharmacological agents. When coupled with the high sensitivity and selectivity of HPLC-ED, it is possible to accurately quantify neurotransmitter levels. Studies have demonstrated that local administration of NMQ into the rat AmPFc leads to a significant and concentration-dependent elevation of extracellular dopamine.[1] This application note provides a detailed protocol for replicating such an experiment, from the surgical procedure to the final analytical determination.
Data Presentation
The administration of N-Methylquipazine via reverse dialysis into the anterior medial prefrontal cortex has been shown to produce a concentration-dependent increase in extracellular dopamine levels, while concurrently decreasing the levels of its metabolite, DOPAC.[1] The following table summarizes the expected outcomes based on published findings.
| N-Methylquipazine Concentration (µM) | Change in Extracellular Dopamine (% of Baseline) | Change in Extracellular DOPAC (% of Baseline) |
| 10 | ↑ | ↓ |
| 100 | ↑↑ | ↓↓ |
| 1000 | ↑↑↑ | ↓↓↓ |
| This table illustrates the reported concentration-dependent trends. Actual quantitative values should be determined experimentally. |
Experimental Protocols
In Vivo Microdialysis
This protocol outlines the procedure for in vivo microdialysis in the rat anterior medial prefrontal cortex.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-mm membrane length)
-
Guide cannulae
-
Anesthetic (e.g., chloral hydrate)
-
Artificial cerebrospinal fluid (aCSF), pH 7.4
-
N-Methylquipazine hydrochloride
-
Peristaltic pump
-
Fraction collector
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the anterior medial prefrontal cortex.
-
Allow the animal to recover for a minimum of 48 hours post-surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the AmPFc of the awake and freely moving rat.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Collect at least three consecutive baseline samples with less than 10% variation in dopamine concentration before drug administration.
-
-
N-Methylquipazine Administration (Reverse Dialysis):
-
Prepare solutions of N-Methylquipazine in aCSF at the desired concentrations (e.g., 10, 100, and 1000 µM).
-
Switch the perfusion fluid from aCSF to the N-Methylquipazine solution.
-
Continue to collect dialysate samples at the same regular intervals throughout the drug administration period.
-
-
Post-Administration Sample Collection:
-
After the desired administration period, switch the perfusion fluid back to aCSF.
-
Continue collecting samples to monitor the return of dopamine levels to baseline.
-
-
Sample Storage:
-
Immediately freeze the collected dialysate samples on dry ice and store them at -80°C until HPLC-ED analysis.
-
HPLC-ED Analysis of Dopamine and DOPAC
This protocol provides a standard method for the quantification of dopamine and DOPAC in microdialysate samples.
Materials and Equipment:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Mobile phase:
-
Phosphate buffer (e.g., 0.1 M sodium phosphate)
-
Methanol (HPLC grade)
-
EDTA
-
Sodium octyl sulfate (ion-pairing agent)
-
-
Dopamine and DOPAC standards
-
0.1 M Perchloric acid
Procedure:
-
Preparation of Mobile Phase:
-
Prepare the aqueous component of the mobile phase containing phosphate buffer, EDTA, and sodium octyl sulfate.
-
Adjust the pH to approximately 3.0 with phosphoric acid.
-
Add the required percentage of methanol (e.g., 10-15%).
-
Filter and degas the mobile phase before use.
-
-
HPLC-ED System Setup:
-
Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 0.8-1.2 mL/min) until a stable baseline is achieved.
-
Set the potential of the glassy carbon working electrode of the electrochemical detector to an appropriate value for dopamine and DOPAC oxidation (e.g., +0.65 to +0.75 V vs. Ag/AgCl reference electrode).
-
-
Calibration Standards:
-
Prepare a series of standard solutions of dopamine and DOPAC in 0.1 M perchloric acid at concentrations spanning the expected range in the dialysate samples.
-
-
Sample Analysis:
-
Thaw the microdialysate samples on ice.
-
Inject a fixed volume (e.g., 20 µL) of the standards and samples onto the HPLC column.
-
Record the chromatograms and identify the peaks for dopamine and DOPAC based on their retention times compared to the standards.
-
-
Data Quantification:
-
Generate a standard curve by plotting the peak area or height versus the concentration for the dopamine and DOPAC standards.
-
Determine the concentration of dopamine and DOPAC in the dialysate samples by interpolating their peak areas or heights from the standard curve.
-
Express the results as a percentage of the average baseline concentration.
-
Visualizations
Caption: Experimental workflow for in vivo microdialysis and HPLC-ED analysis.
References
Application Notes and Protocols for N-Methylquipazine Maleate in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N-Methylquipazine maleate, a selective 5-HT3 receptor agonist, in a research setting. This document includes information on reliable suppliers, detailed experimental protocols, and relevant quantitative data to facilitate experimental design and execution.
Introduction to this compound
N-Methylquipazine is a potent and selective agonist for the serotonin 3 (5-HT3) receptor. Unlike its parent compound, quipazine, N-Methylquipazine exhibits significantly lower affinity for 5-HT1B receptors, making it a more specific tool for investigating 5-HT3 receptor-mediated signaling and its physiological effects. The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel. Its activation leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and excitatory neurotransmission.
Finding a Reliable Supplier
Identifying a reputable supplier is crucial for obtaining high-purity this compound for reproducible research results. The following suppliers have been identified as potential sources for research-grade compounds. It is recommended to request a certificate of analysis (CoA) from the supplier to verify purity and other quality control parameters before purchase.
| Supplier | Product Name | Purity | Notes |
| --INVALID-LINK-- | This compound | >98% (Varies by batch) | Offers a range of bioactive compounds for research. |
| --INVALID-LINK-- | N-Methylquipazine | Information not readily available | Provides various reagents and biospecimens for life science research. |
| --INVALID-LINK-- | N-Methylquipazine | Information not readily available | Specializes in bioactive small molecules for drug discovery. |
| --INVALID-LINK-- | This compound | >98% (Varies by batch) | A supplier of a wide range of research chemicals and biochemicals. |
Note: Tocris Bioscience previously supplied N-Methylquipazine dimaleate, but this product has been discontinued.
Quantitative Data for Experimental Design
The following tables summarize key quantitative parameters for N-Methylquipazine to aid in the design of in vitro and in vivo experiments.
Table 1: Receptor Binding Affinities
| Receptor Subtype | Ligand | Parameter | Value | Reference |
| 5-HT3 | N-Methylquipazine | Ki | ~1.9 nM | Inferred from similarity to Quipazine |
| 5-HT1B | N-Methylquipazine | IC50 | >10,000 nM | [1] |
| 5-HT3 | Quipazine | Ki | 1.8 - 2.0 nM |
Table 2: In Vivo Microdialysis Data (Rat Prefrontal Cortex)
| N-Methylquipazine Concentration (in perfusate) | Peak Change in Extracellular Dopamine (% of Baseline) |
| 10 µM | Statistically significant increase |
| 100 µM | ~250% |
| 1000 µM | Further significant increase |
Signaling Pathway and Experimental Workflows
5-HT3 Receptor Signaling Pathway
Activation of the 5-HT3 receptor by an agonist like N-Methylquipazine initiates a rapid signaling cascade. The following diagram illustrates the key events in this pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the typical workflow for a radioligand binding assay to determine the binding affinity of a test compound for the 5-HT3 receptor.
Experimental Workflow: In Vivo Microdialysis
This diagram illustrates the key steps involved in an in vivo microdialysis experiment to measure neurotransmitter levels in a specific brain region.
References
Application Notes and Protocols for In Vivo Neurochemical Studies of N-Methylquipazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo neurochemical studies on N-Methylquipazine (NMQ), a serotonergic agent with known activity at both serotonergic and dopaminergic receptors.[1] This document outlines detailed experimental workflows, protocols for in vivo microdialysis, and summarizes key quantitative data to facilitate research into the compound's mechanism of action and potential therapeutic applications.[1]
Introduction to N-Methylquipazine
N-Methylquipazine, a derivative of quipazine, belongs to the arylpiperazine chemical class, which is recognized for its varied interactions with the serotonin system.[2] As a methylated analog, NMQ was developed to investigate potential alterations in receptor selectivity and pharmacological effects compared to its parent compound.[2] Initial research has concentrated on its activity as a putative 5-HT3 receptor agonist and its influence on other neurotransmitter systems, most notably dopamine.[2][3] Understanding its in vivo effects is critical for elucidating its precise mechanism of action.[1]
Data Presentation: Neurochemical Effects of N-Methylquipazine
In vivo microdialysis studies in rats have been instrumental in quantifying the effects of NMQ on extracellular neurotransmitter levels in the brain. The following tables summarize the dose-dependent effects of locally administered N-Methylquipazine in the anterior medial prefrontal cortex (AmPFc) of awake, freely moving rats.[1][3]
Table 1: In-Vivo Microdialysis Experimental Parameters for NMQ Administration
| Parameter | Value |
| Animal Model | Male Sprague-Dawley rats[4] |
| Target Brain Region | Anterior Medial Prefrontal Cortex (AmPFc)[4] |
| Microdialysis Probe | Concentric probe with a 2 mm membrane[4] |
| Perfusion Fluid (aCSF) | 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, 1 mM MgCl2, pH 7.4[4] |
| Flow Rate | 1.0 µL/min[4] |
| NMQ Administration | Reverse dialysis (local administration)[4] |
| NMQ Concentrations | 10 µM, 100 µM, 1000 µM in aCSF[4] |
| Dialysate Collection Interval | 20 minutes[4] |
| Analytical Method | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)[4] |
Table 2: Effect of Local NMQ Administration on Extracellular Dopamine and DOPAC Levels in the Anterior Medial Prefrontal Cortex
| N-Methylquipazine Concentration (µM) | Peak Change in Extracellular Dopamine (% of Baseline) | Change in Extracellular DOPAC (% of Baseline) |
| 10 | Statistically significant increase | Decrease[1] |
| 100 | ~250% | Significant decrease[1] |
| 1000 | Further significant increase | Sustained decrease[1] |
Data extracted from studies utilizing in vivo microdialysis. The administration of NMQ via the perfusion fluid resulted in a concentration-dependent increase in extracellular dopamine levels, while concurrently decreasing the levels of its metabolite, dihydroxyphenylacetic acid (DOPAC).[1]
Experimental Protocols
This section provides a detailed methodology for conducting in vivo microdialysis experiments to assess the neurochemical effects of N-Methylquipazine.
-
Species: Rat (e.g., Sprague-Dawley)[1]
-
Sex: Male[1]
-
Weight: 250-300g[1]
-
Housing: Individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.[1]
-
Anesthetize the rat using a suitable anesthetic agent (e.g., a combination of ketamine and xylazine).[1]
-
Secure the animal in a stereotaxic frame.[1]
-
Implant a guide cannula targeting the anterior medial prefrontal cortex. Stereotaxic coordinates are determined based on a standard rat brain atlas (e.g., Anteroposterior (AP) +3.2 mm, Mediolateral (ML) ±0.8 mm, Dorsoventral (DV) -2.5 mm from the skull surface relative to bregma).[4]
-
Drill a small burr hole in the skull over the target brain region.[4]
-
Slowly lower the guide cannula to the desired depth.[4]
-
Secure the guide cannula to the skull using dental cement and small skull screws.[1][4]
-
Insert a dummy cannula to maintain patency.[4]
-
Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.[1][4]
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.[4]
-
Slowly insert the microdialysis probe through the guide cannula into the brain.[4]
-
Connect the probe inlet to a syringe pump containing artificial cerebrospinal fluid (aCSF) and the outlet to a fraction collector.[4]
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0-2.0 µL/min).[4][5]
-
Allow the animal to habituate to the experimental setup for at least 2 hours to establish a stable baseline.[4]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.[1][4]
-
Introduce N-Methylquipazine into the aCSF at the desired concentrations (e.g., 10, 100, 1000 µM) for local administration via reverse dialysis.[1][4]
-
Continue to collect dialysate samples throughout the drug administration period and for a subsequent washout period.[1]
-
Store the collected samples at -80°C until analysis.[4]
-
Inject a known volume of each dialysate sample into a High-Performance Liquid Chromatography (HPLC) system equipped with an electrochemical detector (ECD).[4]
-
Separate the neurochemicals using a reverse-phase column.[4]
-
Detect and quantify the concentrations of dopamine and its metabolites (e.g., DOPAC) by comparing the peak areas to those of known standards.[1][4]
-
Express the results as a percentage change from the baseline levels.[4][5]
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for in vivo microdialysis and the postulated signaling pathways of N-Methylquipazine.
Caption: Experimental workflow for the in vivo microdialysis procedure with NMQ administration.
Caption: Postulated signaling pathways of N-Methylquipazine at serotonin receptors.
Discussion and Mechanism of Action
The parent compound, quipazine, and by extension NMQ, also act as agonists at 5-HT2A receptors.[6] Activation of these Gq/11-coupled receptors initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] This results in the release of intracellular calcium and the activation of protein kinase C (PKC), which can modulate neuronal excitability and neurotransmitter release.[6] The observed increase in dopamine may, therefore, be a consequence of complex interactions within serotonergic and dopaminergic systems, potentially involving 5-HT2A receptor activation or other unidentified mechanisms.[3][6] Further research is necessary to fully elucidate the precise molecular mechanisms underlying the neurochemical effects of N-Methylquipazine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The characterization of the effect of locally applied N-methylquipazine, a 5-HT3 receptor agonist, on extracellular dopamine levels in the anterior medial prefrontal cortex in the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
N-Methylquipazine maleate solubility issues in phosphate-buffered saline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylquipazine maleate. The following information addresses common solubility issues encountered when preparing solutions in phosphate-buffered saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of N-Methylquipazine dimaleate in aqueous solutions like PBS?
A1: N-Methylquipazine dimaleate is reported to be soluble in aqueous solutions, with a solubility of up to 50 mM in water.[1][2] However, its solubility in phosphate-buffered saline (PBS) or other saline solutions is expected to be lower due to a phenomenon known as the "salting-out" effect.[2]
Q2: Why is the solubility of this compound lower in PBS compared to water?
A2: The "salting-out" effect occurs because the ions from the salts in PBS (like sodium chloride) attract water molecules.[2] This reduces the number of water molecules available to dissolve the this compound, leading to decreased solubility compared to pure water.[2] This effect generally increases with higher salt concentrations.[2]
Q3: How does the pH of the PBS solution affect the solubility of this compound?
A3: N-Methylquipazine is an amine-containing compound, making its solubility highly dependent on pH.[2] In its maleate salt form, it is more soluble in acidic to neutral solutions where it exists in a protonated, charged state.[2] If the PBS becomes alkaline, the N-Methylquipazine can be deprotonated to its free base form, which is less soluble in aqueous solutions and may precipitate.[2]
Q4: Can I heat the PBS solution to help dissolve this compound?
A4: Yes, gently heating the solution to 37°C can aid in the dissolution of this compound.[2] However, it is crucial to be cautious about the compound's stability at elevated temperatures for extended periods. Always check for any signs of degradation after heating.[2]
Q5: Is sonication a recommended method for dissolving this compound in PBS?
A5: Yes, using an ultrasonic bath is a recommended technique to facilitate the dissolution of this compound, particularly if you observe precipitation.[1][2] Sonication helps break down particle agglomerates, increasing the surface area of the solute exposed to the solvent.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to PBS. | Salting-out effect: The concentration of this compound may be too high for the saline concentration in the PBS.[2] | - Attempt to prepare a more dilute solution.- Prepare a concentrated stock solution in sterile water or a minimal amount of a co-solvent like DMSO, and then dilute it into the PBS solution. Ensure the final concentration of the co-solvent is low enough to not have physiological effects.[2] |
| The solution becomes cloudy or forms a precipitate over time. | pH shift: The pH of your PBS solution may have shifted to a more alkaline range, causing the less soluble free base to form.[2] Low intrinsic solubility: The free base form of N-Methylquipazine is significantly less soluble in aqueous solutions.[2] | - Verify the pH of your PBS solution and adjust if necessary. PBS is generally stable but can be susceptible to contamination, which may alter the pH.[3] - If you are working with the free base, consider converting it to a salt by adding a stoichiometric amount of a suitable acid (e.g., maleic acid). This should be done carefully to control the final pH.[2] |
| Difficulty dissolving the powder even at lower concentrations. | Slow dissolution kinetics: The powder may not be dissolving efficiently. | - Use a vortex mixer to vigorously agitate the solution for 1-2 minutes.[1] - If vortexing is insufficient, sonicate the solution in a water bath for 5-10 minutes.[1] - Gentle heating to 37°C can also be employed.[2] |
Quantitative Data Summary
The following table provides an estimated solubility of N-Methylquipazine dimaleate based on available data.
| Solvent | Temperature | Estimated Solubility | Notes |
| Deionized Water | Room Temperature | Up to 50 mM[2] | Baseline solubility. |
| 0.9% NaCl (Isotonic Saline) | Room Temperature | < 50 mM[2] | Solubility is expected to be lower than in pure water due to the salting-out effect. The exact value should be determined empirically.[2] |
| 0.9% NaCl (Isotonic Saline) | 37°C | Moderately higher than at room temperature.[2] | Heating can increase solubility, but stability should be monitored. |
Experimental Protocols
Protocol 1: Aqueous Solution Preparation in PBS
This protocol is suitable for preparing N-Methylquipazine dimaleate solutions in PBS for various in vitro and in vivo applications.
Materials:
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N-Methylquipazine dimaleate powder
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Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vials
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Vortex mixer
-
Sonicator (optional)
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Sterile filters (0.22 µm)
Procedure:
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Calculate the required amount: Determine the mass of N-Methylquipazine dimaleate needed to achieve the desired final concentration.
-
Dissolution:
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Aseptically add the calculated amount of N-Methylquipazine dimaleate powder to a sterile vial.
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Add the required volume of sterile PBS (pH 7.4) to the vial.
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Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.[1]
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If dissolution is slow or incomplete, sonicate the solution in a water bath for 5-10 minutes.[1]
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.[1]
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Storage: For short-term use (up to 24 hours), store the solution at 4°C. For longer-term storage, aliquots can be stored at -20°C, but stability should be verified.[1]
Protocol 2: Co-Solvent Method for Higher Concentrations
This protocol is for situations where a higher concentration of N-Methylquipazine is required than is achievable in PBS alone.
Materials:
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N-Methylquipazine powder
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Dimethyl sulfoxide (DMSO)
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PEG300
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Tween-80
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Sterile Saline or PBS
Procedure:
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Prepare the vehicle mixture: In a sterile tube, prepare the final vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline or PBS.[1]
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Dissolution:
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Weigh the required amount of N-Methylquipazine powder.
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First, dissolve the powder in the DMSO component of the vehicle. Vortex until fully dissolved.
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Sequentially add the PEG300, Tween-80, and finally the saline/PBS, vortexing thoroughly after each addition to maintain a clear solution.[1]
-
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Final Formulation: The final solution should be clear. If precipitation occurs, the concentration may be too high for this vehicle system.
Visualizations
Caption: N-Methylquipazine Signaling Pathway.
Caption: Experimental Workflow for Solution Preparation.
References
Preventing degradation of N-Methylquipazine in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-Methylquipazine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of N-Methylquipazine in an aqueous solution?
A1: N-Methylquipazine is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photodegradation. The rate and extent of degradation are significantly influenced by the pH, temperature, and light exposure of the solution.
Q2: What are the optimal storage conditions for an aqueous solution of N-Methylquipazine?
A2: To minimize degradation, aqueous solutions of N-Methylquipazine should be stored at low temperatures (2-8°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and ideally purged with an inert gas like nitrogen or argon to minimize oxidation. For long-term storage, freezing the solution at -20°C is recommended.
Q3: I've observed a change in the color of my N-Methylquipazine solution. What does this indicate?
A3: A change in color, such as the appearance of a yellowish tint, often indicates the formation of degradation products. This is a sign of chemical instability and warrants immediate investigation using analytical techniques like HPLC to quantify the remaining active compound and identify potential degradants.
Q4: Can I use buffers to prepare my N-Methylquipazine solution?
A4: Yes, using buffers is highly recommended to maintain a stable pH. N-Methylquipazine is a basic compound, and its stability is pH-dependent. Based on studies of similar quinoline derivatives, a slightly acidic to neutral pH range is generally preferable to alkaline conditions, which can accelerate hydrolysis. However, the optimal pH should be determined experimentally for your specific application.
Q5: Are there any recommended stabilizers to prevent the degradation of N-Methylquipazine?
A5: While specific stabilizers for N-Methylquipazine are not extensively documented, general strategies for stabilizing similar compounds can be applied. These include the addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to mitigate oxidative degradation. Chelating agents like ethylenediaminetetraacetic acid (EDTA) can also be beneficial by sequestering metal ions that can catalyze oxidation. For protection against photodegradation, UV absorbers can be considered if the formulation allows. The use of cyclodextrins to form inclusion complexes may also enhance stability by protecting the N-Methylquipazine molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of potency in the aqueous solution. | Hydrolysis: The solution may be at an unfavorable pH. | Determine the pH of your solution and adjust it to a more neutral or slightly acidic range using an appropriate buffer system. Conduct a pH stability study to identify the optimal pH for your experimental conditions. |
| Oxidation: The solution may be exposed to oxygen. | Prepare solutions with deoxygenated water. Purge the headspace of the storage container with an inert gas (nitrogen or argon). Consider adding an antioxidant like ascorbic acid (0.01-0.1%). | |
| Photodegradation: The solution is exposed to light. | Store the solution in amber-colored vials or wrap the container with aluminum foil. Minimize exposure to ambient and UV light during handling. | |
| Precipitation or cloudiness in the solution upon storage. | Poor Solubility: The concentration of N-Methylquipazine may exceed its solubility at the storage temperature or pH. | Confirm the solubility of N-Methylquipazine under your specific conditions. You may need to adjust the pH or use a co-solvent system. For N-Methylquipazine dimaleate, sterile saline or PBS is often sufficient for dissolution. |
| Degradation Product Formation: Insoluble degradation products may be forming. | Analyze the precipitate to identify its composition. This will help in understanding the degradation pathway and in selecting an appropriate preventative measure. | |
| Inconsistent results in bioassays. | Variable Degradation: Inconsistent storage and handling of the N-Methylquipazine stock and working solutions. | Standardize the entire experimental workflow, from solution preparation to final use. Prepare fresh solutions for each experiment whenever possible. If using a stock solution over time, re-quantify its concentration before each use. |
Quantitative Data on Degradation
The following tables provide illustrative quantitative data on the degradation of a compound structurally similar to N-Methylquipazine under various stress conditions. This data is intended to serve as a general guide for understanding the potential stability profile of N-Methylquipazine.
Table 1: Illustrative Degradation of a Quinoline Derivative under Different pH Conditions at 40°C
| pH | Time (hours) | % Degradation |
| 3.0 | 24 | 2.5 |
| 5.0 | 24 | 1.8 |
| 7.0 | 24 | 3.2 |
| 9.0 | 24 | 8.7 |
| 11.0 | 24 | 15.4 |
Table 2: Illustrative Thermal and Photodegradation of a Quinoline Derivative in Aqueous Solution (pH 7.0)
| Condition | Time (hours) | % Degradation |
| 40°C (dark) | 48 | 5.1 |
| 60°C (dark) | 48 | 12.3 |
| UV Light (254 nm) at 25°C | 8 | 25.6 |
| Fluorescent Light at 25°C | 48 | 9.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of N-Methylquipazine
Objective: To identify the potential degradation pathways of N-Methylquipazine under various stress conditions.
Methodology:
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Preparation of Stock Solution: Accurately weigh and dissolve N-Methylquipazine in a suitable solvent (e.g., water or methanol) to prepare a stock solution of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Incubate at 60°C for 8 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat in an oven at 80°C for 48 hours.
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Photodegradation: Expose 1 mL of the stock solution in a transparent vial to UV light (254 nm) and fluorescent light for 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
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Sample Analysis: At specified time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method for N-Methylquipazine
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate and quantify N-Methylquipazine from its degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0), acetonitrile, and methanol (e.g., in a 50:30:20 v/v/v ratio).
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 254 nm
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Injection Volume: 20 µL
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Column Temperature: 30°C
-
-
Standard Solution Preparation: Prepare a standard solution of N-Methylquipazine in the mobile phase at a known concentration (e.g., 10 µg/mL).
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Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a concentration within the linear range of the method.
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Analysis: Inject the standard and sample solutions into the HPLC system. The peak area of N-Methylquipazine is used to calculate its concentration. The appearance of new peaks indicates the formation of degradation products.
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Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Degradation pathways of N-Methylquipazine.
Caption: Workflow for N-Methylquipazine stability testing.
Caption: Logic of N-Methylquipazine stabilization.
Troubleshooting inconsistent results in N-Methylquipazine behavioral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-Methylquipazine (NMQ) in behavioral assays. Inconsistent results in behavioral pharmacology can arise from numerous factors, and this guide aims to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My results with N-Methylquipazine are highly variable between animals. What are the common sources of this variability?
A3: High variability is a frequent challenge in behavioral studies. Key sources include:
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Biological Variation: Inherent genetic differences, particularly in outbred strains, as well as the age, sex, and health status of the animals can contribute to varied responses.[1]
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Environmental Factors: Minor fluctuations in temperature, humidity, lighting conditions, and noise levels can significantly impact rodent behavior.[1]
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Experimental Procedures: Inconsistencies in animal handling, injection technique, timing of experiments, and even the experimenter can introduce variability. To mitigate these factors, it is crucial to standardize all experimental parameters, randomize animals into treatment groups, and blind the experimenters to the treatment conditions.[1]
Q2: I am observing unexpected or inconsistent behavioral outcomes. What could be the cause?
A2: Inconsistent behavioral outcomes can stem from strain-dependent differences in baseline behavior and serotonergic systems.[1] It is advisable to:
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Review Strain Characteristics: Consult literature for known behavioral and neurochemical differences between the rodent strains being used. For instance, Wistar rats are generally more active than Sprague-Dawley rats.[1]
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Conduct a Pilot Study: A small-scale pilot study can help establish a dose-response curve for N-Methylquipazine in your specific behavioral assay and animal strain.[1]
-
Consider the Serotonergic System: Be aware of potential strain differences in serotonin receptor density and function. For example, BALB/c mice have a less robust serotonergic system compared to C57BL/6 mice, which could alter their response to a serotonin agonist like NMQ.[1]
Q3: I am not observing a clear sigmoidal dose-response curve. What could be the issue?
An atypical dose-response curve can indicate several potential problems:
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Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the dynamic portion of the curve. A biphasic or inverted U-shaped dose-response curve is also possible with serotonergic agents.
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Compound Stability: Ensure that the N-Methylquipazine solution is prepared fresh and stored correctly to prevent degradation.
-
Assay Interference: Components of the vehicle or assay medium could be interfering with the compound's activity.
Troubleshooting Guides by Assay
Head-Twitch Response (HTR) Assay
The head-twitch response is a rapid, rotational head movement in rodents, considered a reliable behavioral proxy for 5-HT2A receptor activation. Although N-Methylquipazine is primarily a 5-HT3 agonist, its parent compound, quipazine, is known to induce HTR, likely through action at 5-HT2A receptors.[2]
Issue: Low or No Head-Twitch Response
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Incorrect Dosing: The dose may be too low to elicit a response. Review dose-response data and consider a pilot study with a wider range of doses.
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Animal Strain: Different strains of mice and rats can exhibit varying sensitivity to serotonergic agents.
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Habituation: Insufficient habituation to the observation chamber can lead to stress and suppress natural behaviors. Allow for at least 30 minutes of habituation before drug administration.[3]
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Observation Period: Ensure the observation period aligns with the peak effects of the drug.
Issue: High Variability in Head-Twitch Counts
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Observer Bias: If scoring manually, ensure the observer is blinded to the treatment conditions to prevent bias.[3] Automated scoring systems can improve consistency.
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Definition of Head-Twitch: A clear and consistent definition of a head-twitch is crucial for accurate scoring. A head-twitch is a rapid, convulsive, side-to-side rotational movement of the head, distinct from normal grooming or exploratory behaviors.[3]
Locomotor Activity Assay
This assay measures spontaneous and exploratory activity in a novel environment.
Issue: No Significant Effect on Locomotor Activity
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Dose-Response Complexity: The effects of N-Methylquipazine on locomotor activity can be complex and may follow a biphasic or inverted U-shaped dose-response curve.[3] A narrow dose range might miss the effective concentrations.
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Environmental Novelty: The novelty of the testing arena can influence locomotor activity. Ensure the environment is consistently novel for each animal.
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Time-Dependent Effects: The effect of N-Methylquipazine on locomotor activity may be time-dependent.[3] Analyze the data in time bins to capture the full effect of the compound.
Issue: Hyperactivity in One Strain but Not Another
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Differential Sensitivity: Strains can have different sensitivities to the pharmacological effects of N-Methylquipazine. If adverse effects or extreme hyperactivity are observed, consider reducing the dose for the more sensitive strain.[1]
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Pharmacokinetics: Strain-dependent differences in drug metabolism and brain exposure can lead to varied behavioral responses.[1]
Elevated Plus Maze (EPM) Assay
The EPM is used to assess anxiety-like behavior in rodents.
Issue: No Anxiolytic or Anxiogenic Effect Observed
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Baseline Anxiety Levels: If the baseline anxiety of the animals is too low or too high, it may be difficult to detect a drug-induced effect. Ensure proper handling and acclimation to the testing room to establish a stable baseline.
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Lighting Conditions: The level of illumination in the testing room and on the maze arms can significantly influence behavior. Maintain consistent lighting for all experiments.
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Data Interpretation: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.[4]
Quantitative Data Summary
The following tables summarize published dose-response data for N-Methylquipazine and its parent compound, quipazine, in various behavioral and neurochemical assays. These tables can serve as a reference for expected outcomes.
Table 1: Dose-Dependent Effect of N-Methylquipazine on Head-Twitch Response (HTR) in Mice
| Compound | Species (Strain) | Dose (mg/kg, i.p.) | Mean Head Twitches (per 30 min) |
| N-Methylquipazine | Mouse (C57BL/6J) | 1.0 | ~25 |
| 2.5 | ~60 | ||
| 5.0 | ~110 | ||
| 10.0 | ~90 (descending) | ||
| Data from a comparative analysis of N-Methylquipazine and DOI. Note: The number of head twitches can vary based on experimental conditions.[3] |
Table 2: Dose-Dependent Effect of Quipazine on Locomotor Behaviors in Neonatal Rats
| Quipazine Dose (mg/kg) | Frequency of Pivoting (Events/Session) | Frequency of Crawling (Events/Session) |
| 1.0 | Increase | Increase |
| 3.0 | Increase | Increase |
| 10.0 | No significant effect | Increase |
| These findings suggest a dose-dependent activation of locomotor activity. Further studies are needed to confirm similar effects with N-Methylquipazine.[1] |
Table 3: Dose-Dependent Effect of N-Methylquipazine on Extracellular Dopamine in the Rat Prefrontal Cortex
| N-Methylquipazine Concentration (µM) | Peak Change in Extracellular Dopamine (% of Baseline) |
| 10 | Statistically significant increase |
| 100 | ~250% |
| 1000 | Further significant increase |
| Data from in vivo microdialysis studies.[1] |
Experimental Protocols
Head-Twitch Response (HTR) Assay
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Habituation: Individually house mice in observation chambers for at least 30 minutes before drug administration to allow for acclimation.[3]
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Drug Administration: Administer N-Methylquipazine or vehicle control via intraperitoneal (i.p.) injection at the desired doses.[3]
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Observation: Immediately after injection, record the animal's behavior for a predetermined period (e.g., 30-90 minutes).[3]
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Scoring: A trained observer, blind to the treatment conditions, manually counts the number of head twitches. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head that is distinct from normal grooming or exploratory behaviors.[3]
Locomotor Activity Assay
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Animal Model: Use rats or mice, ensuring consistency in species, strain, age, and sex.
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Drug Administration: Administer N-Methylquipazine or vehicle via subcutaneous or intraperitoneal injection at various doses.[1]
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Behavioral Testing: Place the animal in a temperature-controlled testing arena. Record the animal's behavior for a set period (e.g., 15 minutes) using a video camera or automated tracking system.[1]
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Data Analysis: Quantify parameters such as total distance traveled, time spent in different zones, and rearing frequency. Use appropriate statistical tests to compare dose effects to the vehicle control group.[1]
Elevated Plus Maze (EPM) Assay
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Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the test.
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Drug Administration: Administer the test compound or vehicle at a predetermined time before the test.
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Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a standard duration (typically 5 minutes).
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Data Collection: An overhead video camera records the session. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.[4]
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Cleaning: Thoroughly clean the maze between animals to remove any scent cues.
Visualizations
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Reduced head-twitch response to quipazine of rats previously treated with methiothepin: possible involvement of dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Administration of N-Methylquipazine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe and effective in vivo administration of N-Methylquipazine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to minimize solvent-associated toxicity, particularly when using Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is N-Methylquipazine and why is its salt form important? A1: N-Methylquipazine is a selective 5-HT₃ receptor agonist used in neuroscience research. It is often supplied as a dimaleate salt, which significantly enhances its solubility in aqueous solutions like saline, making it easier to prepare for in vivo experiments.[1][2]
Q2: What is the recommended starting solvent for N-Methylquipazine in vivo? A2: For lower concentrations (up to 50 mM), N-Methylquipazine dimaleate can often be dissolved directly in sterile 0.9% saline or Phosphate-Buffered Saline (PBS), pH 7.4.[2][3] For higher concentrations or the free base form, a co-solvent system is recommended.[2]
Q3: What is a standard co-solvent vehicle for N-Methylquipazine? A3: A widely used and generally well-tolerated vehicle for poorly soluble compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline or PBS.[2][4] This mixture effectively solubilizes hydrophobic compounds for in vivo administration.
Q4: What are the primary concerns with using DMSO as a solvent in vivo? A4: While an excellent solvent, DMSO is not inert. It can have its own biological effects, including anti-inflammatory and analgesic properties, which could confound experimental results.[5] At high concentrations, DMSO can be toxic, causing side effects ranging from sedation and lethargy to neurotoxicity.[6][7] Therefore, it is crucial to use the lowest effective concentration of DMSO and always include a vehicle-only control group in your experiments.[1]
Q5: Are there any alternatives to DMSO for in vivo injections? A5: Yes, other solvents such as ethanol and propylene glycol can be used, sometimes in combination, to dissolve poorly water-soluble drugs.[8][9][10] However, the solubility of N-Methylquipazine in these alternatives is not well-documented and must be determined empirically. The toxicity of these alternative vehicles should also be carefully evaluated.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and administration of N-Methylquipazine.
Issue 1: Precipitation of N-Methylquipazine During Formulation
| Potential Cause | Troubleshooting Steps & Solutions |
| Incorrect order of solvent addition. | Always dissolve N-Methylquipazine completely in the DMSO portion of the vehicle first before adding PEG300, Tween-80, and finally the aqueous component (saline/PBS). Add the saline/PBS slowly while vortexing to prevent the compound from crashing out of solution. |
| Concentration is too high for the vehicle. | The solubility limit may have been exceeded. Try preparing a lower concentration of the final formulation. |
| Solution temperature is too low. | Gently warm the solution to 37°C and use a sonicator to aid dissolution. Be cautious about the compound's stability at elevated temperatures for extended periods.[3] |
| Incorrect pH. | N-Methylquipazine's solubility is pH-dependent. As an amine-containing compound, it is more soluble in slightly acidic to neutral solutions. If precipitation persists, check the pH and, if your experiment allows, adjust to a slightly acidic pH (e.g., 6.0-6.5) with a dilute sterile HCl solution.[3] |
Issue 2: Precipitation Upon or After Injection
| Potential Cause | Troubleshooting Steps & Solutions |
| Formulation is unstable in a physiological environment. | The rapid dilution and change in environment upon injection can cause precipitation. Consider optimizing the vehicle composition (e.g., adjusting the ratio of co-solvents) or exploring alternative formulation strategies like nanosuspensions. |
| Injection rate is too slow. | A slow injection rate can allow for localized precipitation at the injection site. Administer the injection at a steady and appropriate rate for the chosen route (e.g., slower for IV, faster for IP). |
Issue 3: Unexpected Animal Behavior or Adverse Events Post-Injection
| Potential Cause | Troubleshooting Steps & Solutions |
| Expected pharmacological effects of N-Methylquipazine. | N-Methylquipazine is a serotonergic agonist and can induce behavioral changes such as the head-twitch response (a proxy for 5-HT2A receptor activation) and alterations in locomotor activity.[11] These dose-dependent effects should be anticipated and differentiated from toxicity. |
| Toxicity from the vehicle (especially DMSO). | High doses of DMSO can cause adverse effects such as reduced mobility, hunched posture, and lethargy.[7] Always run a vehicle-only control group to isolate the effects of the solvent system. If adverse events are observed in the vehicle group, reduce the concentration of DMSO in the formulation if possible. |
| Pain or irritation at the injection site (especially with IP injections). | The vehicle itself or a non-physiologic pH can cause irritation. This may manifest as writhing, abdominal stretching, or excessive grooming of the injection site. Ensure the formulation is at a neutral or near-neutral pH. For repeated IP injections, alternate the injection site between the lower left and right abdominal quadrants.[6] Observe animals for signs of peritonitis. |
| Systemic adverse events from IP injection. | Intraperitoneal administration of certain substances can cause transient systemic effects like hypothermia, apathy, and piloerection. Monitor the animals closely for the first 1-2 hours post-injection. These effects are often transient. |
Data Presentation
Table 1: Solvent and Vehicle Toxicity Data
| Solvent/Vehicle | Species | Route | LD50 / Tolerated Dose | Notes |
| Dimethyl Sulfoxide (DMSO) | Mouse | IP | 6.2 mL/kg | Can have intrinsic biological activity.[5] |
| Mouse | IV | 3.7 mL/kg | [5] | |
| Rat | IP | 9.9 mL/kg | [5] | |
| Rat | IV | 7.4 mL/kg | [5] | |
| Propylene Glycol (PG) | Mouse | IP | 9.3 mL/kg | Generally recognized as safe; less intrinsic bioactivity than DMSO.[5] |
| Rat | IP | 13 mL/kg | [5] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Mouse, Rat | IP, IV | Generally well-tolerated | This vehicle has been successfully used in multiple preclinical studies. A specific MTD has not been established and should be determined in a pilot study if high doses are required.[4] |
Table 2: N-Methylquipazine Solubility
| Solvent | Form | Solubility | Notes |
| Water | Dimaleate Salt | Up to 50 mM | Baseline solubility.[3] |
| 0.9% Saline | Dimaleate Salt | < 50 mM | Solubility is expected to be slightly lower than in pure water due to the "salting-out" effect.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Free Base or Salt | ≥ 2.5 mg/mL (for similar compounds) | A common starting point for formulation development. Exact solubility of N-Methylquipazine should be confirmed empirically.[2] |
| Ethanol | Not Specified | Data not available | Must be determined empirically. |
| Propylene Glycol | Not Specified | Data not available | Must be determined empirically. |
Experimental Protocols
Protocol 1: Preparation of N-Methylquipazine in Co-Solvent Vehicle
This protocol describes the preparation of a 1 mg/mL solution of N-Methylquipazine. Adjustments can be made based on the desired final concentration.
Materials:
-
N-Methylquipazine (free base or dimaleate salt)
-
Dimethyl Sulfoxide (DMSO), sterile injectable grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
0.9% Sodium Chloride Injection, USP (sterile saline)
-
Sterile vials and syringes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Volumes: For a 1 mL final solution, the volumes will be:
-
DMSO: 100 µL (10%)
-
PEG300: 400 µL (40%)
-
Tween-80: 50 µL (5%)
-
Saline: 450 µL (45%)
-
-
Initial Dissolution: Weigh 1 mg of N-Methylquipazine powder and place it in a sterile vial. Add the 100 µL of DMSO. Vortex vigorously until the powder is completely dissolved and the solution is clear. This is the most critical step.
-
Add Co-solvents: Sequentially add 400 µL of PEG300, vortexing thoroughly after the addition. Then, add 50 µL of Tween-80 and vortex again until the solution is homogeneous.
-
Add Aqueous Phase: Slowly add the 450 µL of sterile saline to the mixture in a drop-wise manner while continuously vortexing. This slow addition is crucial to prevent precipitation.
-
Final Inspection and Use: The final solution should be clear. If any cloudiness or precipitation occurs, gently warm the solution to 37°C and sonicate for 5-10 minutes.[2] It is recommended to prepare this formulation fresh on the day of use.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. Tilting the animal's head slightly downwards can help displace the abdominal organs.
-
Site Identification: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 15-30 degree angle.
-
Aspiration: Gently pull back on the syringe plunger. If no fluid or blood enters the syringe, you are correctly positioned in the peritoneal cavity. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Injection: Inject the substance at a steady rate.
-
Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress, pain, or adverse reaction as described in the troubleshooting guide.
Mandatory Visualizations
Caption: N-Methylquipazine Signaling Pathway.[1][2]
Caption: General Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility and stability of melatonin in propylene glycol and 2-hydroxypropyl-beta-cyclodextrin vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propylene glycol - Wikipedia [en.wikipedia.org]
- 10. atamankimya.com [atamankimya.com]
- 11. researchgate.net [researchgate.net]
N-Methylquipazine stability under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-Methylquipazine (NMQ) under various storage conditions. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common issues encountered during laboratory experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in aqueous solution upon storage. | The solution may be supersaturated, or the compound is precipitating out as it equilibrates. Changes in temperature can also affect solubility. | - Store the solution at a constant temperature.- Prepare fresh solutions before each experiment.- If a stock solution is necessary, consider filtering it through a 0.22 µm syringe filter to remove any undissolved microparticles before storage. |
| Difficulty dissolving N-Methylquipazine. | The free base form of NMQ is less soluble in aqueous solutions. The pH of the solution can significantly impact solubility. | - Use the dimaleate salt form of NMQ, which has higher aqueous solubility (up to 50 mM).- Adjust the pH of the solution to be slightly acidic (e.g., pH 5-6.5), as NMQ is an amine-containing compound and its salt form is more soluble in acidic to neutral solutions.[1]- Gently warm the solution to 37°C to aid dissolution, but be cautious of potential thermal degradation with prolonged heating.[1]- Use sonication in an ultrasonic bath to help break down particle agglomerates. |
| Cloudy or unclear solution after dissolution. | Incomplete dissolution of the compound. | - Vortex the solution vigorously.- Gently warm the solution to 37°C while stirring.[1]- Utilize an ultrasonic bath for 10-15 minutes. |
| Suspected degradation of NMQ. | Exposure to harsh conditions such as extreme pH, high temperatures, oxidizing agents, or light. | - Perform a stability analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify NMQ and its potential degradation products.- Compare the chromatogram of the suspect sample to a freshly prepared standard. A decrease in the main peak area and the appearance of new peaks indicate degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving N-Methylquipazine for in vivo experiments?
A1: For aqueous solutions, N-Methylquipazine dimaleate is recommended due to its higher solubility (up to 50 mM) in sterile 0.9% saline or Phosphate-Buffered Saline (PBS) at pH 7.4.[2] For higher concentrations or if using the free base form, a co-solvent system such as DMSO, PEG300, and Tween-80 in saline can be employed.[2]
Q2: What are the recommended short-term and long-term storage conditions for N-Methylquipazine solutions?
A2: For short-term use (up to 24 hours), aqueous solutions of NMQ can be stored at 4°C.[2] For longer-term storage, it is advisable to prepare aliquots and store them at -20°C; however, the stability under these conditions should be experimentally verified.[2]
Q3: How does pH affect the stability and solubility of N-Methylquipazine?
A3: N-Methylquipazine is an amine-containing compound, and its solubility is highly pH-dependent.[1] The salt form (e.g., dimaleate) is more soluble in acidic to neutral aqueous solutions where it remains protonated.[1] In alkaline conditions, it may convert to the less soluble free base form and precipitate.[1] Extreme pH conditions (both acidic and basic) can also lead to hydrolytic degradation.
Q4: Is N-Methylquipazine sensitive to light?
Q5: How can I assess the stability of my N-Methylquipazine samples?
A5: The most effective way to assess stability is by using a validated stability-indicating HPLC method.[5] This technique can separate the parent compound from any degradation products that may have formed, allowing for accurate quantification of the remaining active substance.
Quantitative Stability Data Summary
While specific public data on forced degradation of N-Methylquipazine is limited, the following table provides a hypothetical summary based on typical results from such studies to illustrate the expected stability profile. The percentages represent the remaining parent compound after exposure to stress conditions.
| Stress Condition | Parameters | Duration | % Recovery (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 85% |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80% |
| Oxidation | 3% H₂O₂ | 24 hours | 90% |
| Thermal (Solid) | 60°C | 7 days | 98% |
| Thermal (Solution) | 60°C | 24 hours | 92% |
| Photostability (Solid) | ICH Q1B Option 2 | 1.2 million lux hours | >99% |
| Photostability (Solution) | ICH Q1B Option 2 | 1.2 million lux hours | 95% |
Experimental Protocols
Protocol for a Forced Degradation Study of N-Methylquipazine
This protocol outlines the general steps for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6]
-
Preparation of Stock Solution: Prepare a stock solution of N-Methylquipazine dimaleate at a concentration of 1 mg/mL in a suitable solvent like methanol or water.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation:
-
Solid State: Store the solid NMQ powder in an oven at 60°C for 7 days.
-
Solution State: Incubate the stock solution at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Solid State: Spread a thin layer of NMQ powder in a transparent container and expose it to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3] A dark control sample should be stored under the same conditions but protected from light.
-
Solution State: Expose the stock solution in a chemically inert, transparent container to the same light conditions as the solid sample. A dark control in a foil-wrapped container should be run in parallel.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC with UV or mass spectrometric detection, to identify and quantify any degradation products.
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately assessing the stability of N-Methylquipazine.[5] The method must be able to separate the intact drug from all potential degradation products.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Optimization: Develop a gradient elution method using a combination of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile and/or methanol). The gradient should be optimized to achieve adequate resolution between NMQ and all peaks generated during the forced degradation studies.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths to ensure all components are detected. A wavelength of 275 nm can be a good starting point.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the assay value for NMQ is unaffected by the presence of its degradation products.
Visualizations
Caption: Workflow for N-Methylquipazine Forced Degradation Study.
Caption: Simplified Signaling Pathway of N-Methylquipazine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
How to improve N-Methylquipazine maleate bioavailability for oral gavage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the oral bioavailability of N-Methylquipazine maleate for oral gavage experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is showing low efficacy in vivo despite high in vitro potency. What is the likely cause?
A1: A common reason for this discrepancy is poor oral bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation. Low aqueous solubility of the active pharmaceutical ingredient (API) is a primary driver of poor dissolution and, consequently, low bioavailability.
Q2: What is the baseline aqueous solubility of this compound?
A2: N-Methylquipazine is often supplied as a dimaleate salt to enhance its water solubility.[1] The dimaleate salt is soluble in water up to 50 mM.[1][2] However, its solubility can be lower in saline (e.g., 0.9% NaCl) due to the "salting-out" effect, where water molecules are attracted to the salt ions, reducing their availability to dissolve the drug.[2]
Q3: How does the pH of the formulation affect the solubility of this compound?
A3: N-Methylquipazine is an amine-containing compound, making its solubility highly dependent on pH.[2] In its salt form, it is more soluble in acidic to neutral solutions where it remains in a protonated, charged state. If the pH becomes alkaline, it can convert to its less soluble free base form and may precipitate.[2]
Q4: Can I use heat or sonication to dissolve my this compound formulation?
A4: Yes, gentle heating (e.g., to 37°C) and sonication are recommended methods to aid in the dissolution of N-Methylquipazine, particularly if you observe precipitation.[2] Sonication helps break down particle agglomerates, increasing the surface area exposed to the solvent.[2] However, be cautious with prolonged heating at high temperatures to avoid compound degradation.[2]
Q5: Is it necessary for the compound to be fully dissolved for oral gavage?
A5: Not necessarily. While a solution is often ideal, a well-formulated, homogenous suspension can also be effective for oral gavage.[3] For suspensions, it is critical to ensure a uniform particle size and to mix the formulation thoroughly before each administration to guarantee consistent dosing.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Formulation | Poor Solubility: The concentration of this compound exceeds its solubility in the chosen vehicle. | - Increase Solubilization: Incorporate co-solvents (e.g., PEG 300, Propylene Glycol), surfactants (e.g., Tween-80, Polysorbate 80), or cyclodextrins (e.g., SBE-β-CD) to enhance solubility.[5][6][7] - pH Adjustment: Ensure the formulation pH is in the acidic to neutral range to maintain the more soluble salt form.[2] - Reduce Concentration: Lower the drug concentration if possible. |
| "Salting-Out" Effect: High salt concentration in the vehicle (e.g., saline) is reducing solubility. | - Use Water as Vehicle: If physiologically appropriate, consider using sterile water instead of saline for initial dissolution. - Lower Salt Concentration: If salt is necessary, use the lowest acceptable concentration. | |
| Temperature Fluctuation: The compound is precipitating out of solution as it cools. | - Maintain Temperature: Prepare and administer the formulation at a consistent, slightly elevated temperature (e.g., 37°C).[2] | |
| High Variability in Animal Plasma Levels | Inhomogeneous Formulation: If using a suspension, the drug particles may be settling, leading to inconsistent dosing. | - Ensure Homogeneity: Vigorously vortex or mix the suspension immediately before each gavage.[4] - Particle Size Reduction: Use techniques like micronization to create a finer, more stable suspension.[5] |
| Inconsistent Gavage Technique: Variability in administration can affect absorption. | - Standardize Protocol: Ensure consistent gavage volume and technique across all animals. | |
| Food Effects: The presence or absence of food in the animals' stomachs can alter drug absorption. | - Standardize Fasting: Implement a consistent fasting period for all animals before dosing.[4][8] | |
| Low Overall Bioavailability | Poor Dissolution Rate: The drug is not dissolving quickly enough in the GI tract. | - Formulation Enhancement: Employ advanced formulation strategies such as solid dispersions (dispersing the drug in a polymer matrix like HPMC or PVP) or lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).[5][6] These can improve the dissolution rate and maintain supersaturation in the GI tract.[9] |
| Poor Permeability: The drug is dissolving but not effectively crossing the intestinal wall. | - Permeation Enhancers: While more complex, consider excipients that can improve membrane permeability, such as certain surfactants or polymers that can open tight junctions in the gastrointestinal epithelium. |
Formulation Strategies to Enhance Bioavailability
Improving the oral bioavailability of this compound often requires moving beyond simple aqueous solutions. The following table summarizes potential formulation strategies. The quantitative data presented is illustrative, based on common outcomes for poorly soluble compounds, and should be adapted based on experimental results.
| Formulation Strategy | Vehicle Composition Example | Illustrative Mean AUC (ng·h/mL) | Illustrative Bioavailability (%) | Key Mechanism |
| Aqueous Suspension | 0.5% HPMC in sterile water | 150 | 5 | Basic suspension of micronized drug. |
| Co-solvent Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[7] | 450 | 15 | Co-solvents and surfactants increase the drug's solubility in the dosing vehicle.[10] |
| Cyclodextrin Complex | 10% DMSO in 90% (20% SBE-β-CD in Saline)[7] | 750 | 25 | Cyclodextrins form inclusion complexes with the drug, increasing its apparent solubility and dissolution.[6] |
| Lipid-Based (SEDDS) | Isotropic mixture of oils, surfactants, and co-surfactants. | 1200 | 40 | Forms a microemulsion in the GI tract, presenting the drug in a solubilized state for absorption.[6] |
| Amorphous Solid Dispersion | Drug dispersed in a polymer matrix (e.g., HPMC, PVP).[4] | 1500 | 50 | Prevents crystallization and maintains a supersaturated drug concentration in vivo, enhancing absorption.[9] |
Detailed Experimental Protocols
Protocol 1: Screening for Solubilizing Excipients
Objective: To identify suitable co-solvents, surfactants, and other excipients that enhance the solubility of this compound.
Methodology:
-
Prepare Stock Solutions: Create stock solutions of various pharmaceutically acceptable excipients such as PEG 400, Propylene Glycol, Polysorbate 80, and SBE-β-CD in water or saline.
-
Add Excess Compound: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each excipient solution.
-
Equilibrate: Agitate the samples in a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is achieved.
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved compound. Carefully collect the supernatant, dilute it appropriately, and quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the oral bioavailability of different this compound formulations.
Methodology:
-
Animal Acclimatization: Acclimate the study animals (e.g., male Sprague-Dawley rats) to the facility for at least 3 days before the study.
-
Group Allocation: Divide the animals into groups, with each group receiving a different formulation. Include an intravenous (IV) dosing group to determine absolute bioavailability.
-
Dosing: Administer the selected formulations (e.g., aqueous suspension, co-solvent solution, SEDDS) to the respective groups via oral gavage at a consistent dose. Administer a lower dose to the IV group.
-
Blood Sampling: Collect blood samples from a suitable vein (e.g., tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma samples to determine the concentration of N-Methylquipazine using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration). Calculate the absolute bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Signaling Pathway
N-Methylquipazine acts as an agonist at the 5-HT₃ receptor, which is a ligand-gated ion channel. Its activation leads to neuronal depolarization and downstream cellular effects.
Caption: N-Methylquipazine signaling pathway via the 5-HT₃ receptor.
Experimental Workflow
This diagram outlines the logical flow from formulation development to in vivo testing for improving bioavailability.
Caption: Workflow for enhancing oral bioavailability.
Troubleshooting Logic
This diagram provides a logical path for troubleshooting common issues encountered during oral gavage experiments with poorly soluble compounds.
Caption: Troubleshooting logic for oral gavage experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
Calibrating HPLC for detection of N-Methylquipazine and its metabolites
Technical Support Center: N-Methylquipazine Analysis
Welcome to the technical support center for the analysis of N-Methylquipazine and its metabolites. This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for calibrating High-Performance Liquid Chromatography (HPLC) systems for accurate detection and quantification.
Frequently Asked Questions (FAQs)
Q1: What is N-Methylquipazine and why is its quantification important? N-Methylquipazine is a serotonergic agent that acts as a 5-HT receptor agonist.[1] Accurate and precise quantification is crucial for research, quality control, and drug development to understand its pharmacological activity, pharmacokinetics, and metabolic fate.[1]
Q2: What is the most common analytical technique for N-Methylquipazine analysis? High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the separation, identification, and quantification of N-Methylquipazine.[1] A reverse-phase HPLC (RP-HPLC) method, often coupled with a UV-Vis detector, is a common approach.[1] For higher sensitivity and specificity, especially when analyzing metabolites in biological matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is preferred.[2][3]
Q3: What are the likely metabolites of N-Methylquipazine? While specific literature on N-Methylquipazine metabolism is limited, common metabolic pathways for N-methylated compounds include N-demethylation and oxidation.[4][5] Therefore, the primary metabolites are likely to be Quipazine (via N-demethylation) and various hydroxylated derivatives of the parent compound and its N-demethylated metabolite.
Q4: Why is system suitability testing crucial before starting an analysis? System suitability testing (SST) verifies that the HPLC system is performing correctly and is capable of producing reliable and reproducible results for the specific method.[6] Key SST parameters include retention time, peak symmetry (tailing factor), resolution, and precision, which ensure the quality of the analytical data.[6][7]
Q5: What are the critical first steps in sample preparation for HPLC analysis? Proper sample preparation is vital to protect the HPLC column and ensure reproducible results.[8] Key steps include:
-
Dissolving the sample in a solvent compatible with the mobile phase.[9]
-
Filtering the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could clog the system.[8][10]
-
For biological samples (e.g., plasma, urine), an extraction step like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is necessary to remove interfering matrix components.[11][12]
Experimental Protocols & Methodologies
Protocol 1: RP-HPLC Method for N-Methylquipazine Quantification
This protocol outlines a reliable isocratic RP-HPLC method for the quantitative analysis of N-Methylquipazine in bulk drug substance.[1]
1. Preparation of Solutions:
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve an appropriate amount of potassium phosphate monobasic in deionized water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.[1]
-
Mobile Phase: Mix the phosphate buffer (pH 3.0), acetonitrile, and methanol in a 50:30:20 (v/v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.[1]
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of N-Methylquipazine reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).[1]
-
Sample Solution: Accurately weigh the test substance, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.[1]
2. Chromatographic Conditions: A summary of the recommended chromatographic conditions is presented in the table below.
| Parameter | Recommended Setting |
| HPLC System | Standard system with UV-Vis Detector |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | 25 mM Phosphate Buffer (pH 3.0) : Acetonitrile : Methanol (50:30:20, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 260 nm[13] |
| Injection Volume | 10 µL[1] |
| Column Temp. | 35°C[13] |
3. Analysis Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]
-
Calibration Curve: Inject 10 µL of each working standard solution (in triplicate). Plot the average peak area against the concentration to generate a calibration curve.[1]
-
Sample Analysis: Inject 10 µL of the sample solution (in triplicate).[1]
-
Quantification: Determine the concentration of N-Methylquipazine in the sample by interpolating the average peak area from the calibration curve.[1]
Workflow for HPLC Calibration and Quantification
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of N-Methylquipazine and its metabolites.
Q: My chromatogram shows a noisy or drifting baseline. What should I do? A: Baseline instability can obscure small peaks and affect integration accuracy.
-
Causes:
-
Solutions:
-
Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging.[10]
-
Ensure the column and detector are in a temperature-controlled compartment.[10]
-
Prepare fresh mobile phase daily, especially if using buffers.[10]
-
Flush the system and column with a strong solvent (like 100% acetonitrile or methanol) to remove contaminants.[7]
-
Check the detector lamp's age and stability; replace if necessary.[10]
-
Q: I'm observing peak tailing for N-Methylquipazine. How can I fix this? A: Peak tailing, where a peak is asymmetrical with a drawn-out tail, is common for basic compounds like N-Methylquipazine. It can compromise quantification.[14][15]
-
Causes:
-
Secondary Interactions: The basic amine groups of N-Methylquipazine can interact with acidic residual silanol groups on the C18 column packing, causing tailing.[15]
-
Column Overload: Injecting too much sample.[14]
-
Column Degradation: Loss of stationary phase or creation of active sites on the column.[14]
-
Improper Mobile Phase pH: A pH that allows the analyte to exist in multiple ionic states.[15]
-
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0 as in the protocol) ensures the silanol groups are not ionized and the basic analyte is consistently protonated, minimizing secondary interactions.[7]
-
Reduce Sample Concentration: Dilute your sample to avoid overloading the column.[14]
-
Use a Guard Column: A guard column protects the analytical column from contaminants and can be replaced frequently.[16]
-
Check Column Health: If the problem persists, the column may be degraded and need to be replaced.[14]
-
Q: My retention times are inconsistent between injections. What is the cause? A: Fluctuating retention times compromise peak identification and reproducibility.[14]
-
Causes:
-
Pump Issues: Leaks or faulty check valves can cause inconsistent flow rates.[7][17]
-
Inconsistent Mobile Phase Composition: Poor mixing or changes in solvent ratios.[14]
-
Temperature Fluctuations: Changes in ambient or column temperature affect viscosity and retention.[7][14]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[7]
-
-
Solutions:
-
Inspect the Pump: Check for leaks around fittings and pump seals. A buildup of buffer salts is a common sign of a leak.[7]
-
Prime the Pump: Purge the pump to remove any trapped air bubbles.[17]
-
Ensure Proper Mixing: If using a gradient mixer, ensure it's functioning correctly. Premixing solvents manually can help diagnose mixing issues.[16]
-
Use a Column Oven: Maintain a constant column temperature to ensure stable retention.[7]
-
Allow Sufficient Equilibration: Ensure at least 10-20 column volumes of mobile phase pass through the column before starting injections.[7]
-
General Troubleshooting Workflow
Analysis of Metabolites
Proposed Metabolic Pathway
N-Methylquipazine is expected to undergo primary metabolism via two main routes: N-demethylation to form Quipazine and aromatic hydroxylation . These reactions are typically mediated by Cytochrome P450 (CYP) enzymes in the liver.[5]
Considerations for Metabolite Detection
-
Method Development: An isocratic HPLC method may not be sufficient to separate the parent drug from its more polar metabolites. A gradient elution method , where the percentage of organic solvent in the mobile phase is increased over time, is often required.
-
Detection: While UV detection can be used, its sensitivity may be insufficient for the low concentrations of metabolites typically found in biological samples.[18] LC-MS/MS is the preferred technique as it provides superior sensitivity and structural information for confident metabolite identification.[2][3]
-
Sample Preparation: Analysis of metabolites from biological matrices (e.g., plasma, urine, liver microsomes) requires a robust sample preparation method to remove proteins and other interferences. Techniques like protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common.[19][20]
Representative Mass Spectrometry Data
The following table provides expected mass-to-charge ratios (m/z) for N-Methylquipazine and its proposed metabolites in positive ion mode electrospray ionization (ESI+). Actual fragmentation patterns would need to be confirmed experimentally.
| Compound | Formula | Expected [M+H]⁺ (m/z) | Potential Fragment Ions (m/z) |
| N-Methylquipazine | C₁₄H₁₅N₃ | 226.13 | 157 (loss of C₄H₉N), 144, 129 |
| Quipazine | C₁₃H₁₃N₃ | 212.11 | 157 (loss of C₃H₅N), 144, 129 |
| Hydroxy-N-Methylquipazine | C₁₄H₁₅N₃O | 242.13 | 173, 157, 146 |
Note: Fragmentation patterns are proposed based on common fragmentation of similar chemical structures. The primary fragmentation is expected to involve the piperazine and quinoline rings.[21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic anticancer drugs: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-demethylation of N-methyl-4-aminoantipyrine, the main metabolite of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gl-tec.com [gl-tec.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. nacalai.com [nacalai.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. benchchem.com [benchchem.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. labcompare.com [labcompare.com]
- 19. Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ajol.info [ajol.info]
- 21. benchchem.com [benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Refining Stereotaxic Surgery for N-Methylquipazine Microdialysis Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing stereotaxic surgery for N-Methylquipazine (NMQ) microdialysis studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experimental workflow, from surgical preparation to data analysis.
| Problem/Question | Potential Cause(s) | Recommended Solution(s) |
| Guide cannula becomes dislodged after surgery. | Insufficient adhesion of dental cement to the skull. | Ensure the skull surface is thoroughly cleaned and dried before applying cement. Use skull screws to provide a secure anchor for the dental cement. Apply the cement to cover the screws and the base of the cannula. |
| Animal is scratching or rubbing the head implant. | Use a protective cap over the guide cannula. Ensure the cement is smooth to minimize irritation. Monitor the animal for signs of discomfort and provide appropriate post-operative care. | |
| Inconsistent or low microdialysis probe recovery. | Incorrect flow rate. | Slower flow rates generally increase recovery. A common flow rate is 1.0-2.0 µL/min. Calibrate your pump and ensure the syringe is not leaking. |
| Membrane integrity is compromised. | The microdialysis membrane is delicate; inspect it for tears before and after the experiment. Tearing can occur during insertion into the guide cannula. | |
| Issues with the perfusion fluid (aCSF). | Ensure the aCSF is properly prepared, pH balanced (typically 7.4), and degassed. | |
| Probe calibration differences (in vitro vs. in vivo). | In vivo recovery can differ significantly from in vitro recovery. It is advisable to use in vivo calibration methods like the zero-net flux or slow-flow rate methods for accurate quantification. | |
| Variable or unexpected analytical results. | Incorrect probe placement. | Histologically verify the probe placement at the end of the experiment by perfusing the animal with saline and paraformaldehyde, removing the brain, and sectioning the tissue. |
| Anesthetic effects on neurochemistry. | The choice of anesthetic can alter neurotransmitter levels. Allow for a sufficient recovery period after surgery (at least 48-72 hours) before starting the microdialysis experiment. For the experiment itself, inserting the probe into a previously implanted guide cannula in an awake animal avoids anesthesia-induced effects on neurochemistry. | |
| Non-specific binding of NMQ. | Hydrophobic compounds can bind to microdialysis system components. Perform in vitro tests to assess potential drug loss due to non-specific binding to vials and tubing. | |
| Animal shows signs of distress post-surgery. | Inadequate analgesia or post-operative care. | Administer post-operative analgesics as per your approved animal care protocol. Monitor the animal for signs of pain, infection, or distress such as hunched posture or lack of grooming. Ensure the animal has easy access to food and water. |
| Infection at the surgical site. | Use aseptic surgical techniques, sterilizing all instruments and the surgical area. Administer antibiotics post-operatively if necessary and monitor the incision site for signs of infection. |
Frequently Asked Questions (FAQs)
Q1: What are the appropriate stereotaxic coordinates for targeting the anterior medial prefrontal cortex (AmPFC) in rats for NMQ studies?
A1: For male Sprague-Dawley rats, typical coordinates for the AmPFC relative to bregma are: Anteroposterior (AP) +3.2 mm, Mediolateral (ML) ±0.8 mm, and Dorsoventral (DV) -2.5 mm from the skull surface. However, it is crucial to consult a stereotaxic atlas for the specific strain, age, and sex of your animal and to perform pilot studies to verify the coordinates.
Q2: How far above the target brain region should I place the guide cannula?
A2: The guide cannula should be implanted so its tip is just above the target region to avoid damaging the area of interest. The microdialysis probe will then be inserted through the guide and extend into the target structure. Distances of 1-3mm above the target have been reported. For example, if your target DV coordinate for the probe is -4.5 mm and your probe projects 2 mm from the guide, you would implant the guide cannula at a DV coordinate of -2.5 mm.
Q3: What is reverse dialysis and why is it used for NMQ administration?
A3: Reverse dialysis, or retrodialysis, is a method where the drug of interest, in this case, N-Methylquipazine, is included in the perfusion fluid (aCSF) and delivered directly into the target brain region through the microdialysis probe. This technique is advantageous for localized drug administration, allowing for the study of the drug's effects on neurotransmitter levels in a specific area.
Q4: How do I confirm the correct placement of the microdialysis probe?
Q5: What is the mechanism of action of N-Methylquipazine?
A5: N-Methylquipazine is known primarily as a 5-HT3 receptor agonist. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by an agonist like NMQ leads to a rapid influx of cations, causing neuronal depolarization and an excitatory response. Interestingly, while NMQ increases dopamine, this effect may not be mediated by the 5-HT3 receptor, suggesting other mechanisms may be involved.
Quantitative Data Summary
The following tables summarize key quantitative data from N-Methylquipazine microdialysis studies.
Table 1: In-Vivo Microdialysis Experimental Parameters for NMQ Administration
| Parameter | Value |
| Animal Model | Male Sprague-Dawley rats |
| Target Brain Region | Anterior Medial Prefrontal Cortex (AmPFC) |
| Microdialysis Probe | Concentric probe with a 2 mm membrane |
| Perfusion Fluid (aCSF) | 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, 1 mM MgCl2, pH 7.4 |
| Flow Rate | 1.0 µL/min |
| NMQ Administration | Reverse dialysis (local administration) |
| NMQ Concentrations | 10 µM, 100 µM, 1000 µM in aCSF |
| Dialysate Collection Interval | 20 minutes |
Validation & Comparative
N-Methylquipazine vs. Quipazine at 5-HT1B Serotonin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of N-methylquipazine and its parent compound, quipazine, with a specific focus on their interactions with the 5-HT1B serotonin receptor. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and development.
At a Glance: Key Differences
N-methylquipazine and quipazine, while structurally related, exhibit markedly different profiles at the 5-HT1B receptor. The primary distinction lies in their binding affinities, with N-methylquipazine demonstrating a significantly lower affinity for this receptor subtype compared to quipazine. This difference in binding affinity has profound implications for their functional activity and selectivity.
Quantitative Data Summary
The following table summarizes the available quantitative data for the binding affinity of N-methylquipazine and quipazine at the 5-HT1B receptor.
| Compound | Parameter | Value | Species |
| N-Methylquipazine | IC50 | > 10,000 nM[1][2] | Rat |
| Quipazine | Ki | ~320 nM | Rat |
Note: A lower Ki or IC50 value indicates a higher binding affinity.
Functional Efficacy at the 5-HT1B Receptor
Due to its extremely low binding affinity, N-methylquipazine is not expected to have significant functional activity at the 5-HT1B receptor at typical experimental concentrations.
Quipazine , on the other hand, has been reported to act as an antagonist at serotonin autoreceptors, which often include the 5-HT1B subtype. One study found that quipazine blocks the effects of serotonin with an IC50 of approximately 670 nM[3]. As an antagonist, quipazine does not produce a functional response on its own but blocks the action of agonists like serotonin. Therefore, traditional agonist-based efficacy parameters such as EC50 and Emax are not applicable to quipazine's interaction with the 5-HT1B receptor.
Signaling Pathway of the 5-HT1B Receptor
Experimental Methodologies
The data presented in this guide were primarily obtained through two key experimental techniques: radioligand binding assays and functional cAMP assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Detailed Protocol:
-
Membrane Preparation: Membranes expressing the 5-HT1B receptor are prepared from a suitable source, such as cultured cells (e.g., CHO or HEK293 cells) or animal brain tissue (e.g., rat striatum).
-
Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled ligand that is known to bind to the 5-HT1B receptor (e.g., [3H]5-HT or [125I]iodocyanopindolol).
-
Competition: Varying concentrations of the unlabeled test compound (N-methylquipazine or quipazine) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which represents the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A competition curve is generated, and the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[2][6]
Functional cAMP Assay
This assay is used to determine the functional activity of a compound at a Gαi/o-coupled receptor, such as the 5-HT1B receptor, by measuring changes in intracellular cAMP levels.
Detailed Protocol:
-
Cell Culture: Cells stably expressing the 5-HT1B receptor (e.g., CHO-K1 or HEK293 cells) are cultured to an appropriate confluency.
-
Cell Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. They are then stimulated with forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP.
-
Compound Addition: The test compound (N-methylquipazine or quipazine) is added at various concentrations to the stimulated cells. If the compound is an agonist, it will inhibit the forskolin-stimulated cAMP production. If it is an antagonist, it will block the inhibitory effect of a known 5-HT1B agonist.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Enzyme-Linked Immunosorbent Assay (ELISA).[5][7]
-
Data Analysis: The results are used to generate a concentration-response curve. For agonists, the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) are determined. For antagonists, the IC50 (the concentration that inhibits 50% of the agonist's response) and the pA2 (a measure of antagonist potency) can be calculated.
Conclusion
The experimental data clearly indicate that N-methylquipazine is not a suitable tool for studying the 5-HT1B receptor due to its negligible binding affinity. In contrast, quipazine exhibits moderate affinity for the 5-HT1B receptor and likely functions as an antagonist. Researchers and drug development professionals should consider these distinct pharmacological profiles when selecting compounds for their studies. For investigating 5-HT1B receptor-mediated effects, quipazine may serve as a useful antagonist, while N-methylquipazine is better suited for studies involving the 5-HT3 receptor, for which it has a higher affinity.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. The serotonin autoreceptor: antagonism by quipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of the Behavioral Effects of N-Methylquipazine and DOI
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Methylquipazine and DOI with Supporting Experimental Data
N-Methylquipazine (NMQ) and 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) are both serotonergic agents utilized in neuroscience research to investigate the function of the serotonin system. While both compounds are recognized as serotonin receptor agonists, their distinct pharmacological profiles lead to different behavioral effects. This guide provides a comprehensive comparison of the behavioral effects of NMQ and DOI, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of their primary signaling pathways.
Quantitative Comparison of Behavioral Effects
The following tables summarize the dose-dependent effects of N-Methylquipazine and DOI on key behavioral paradigms in rodents, including the head-twitch response (HTR), locomotor activity, and anxiety-like behaviors.
Table 1: Head-Twitch Response (HTR)
The head-twitch response is a rapid, rotational head movement in rodents, considered a reliable behavioral proxy for 5-HT2A receptor activation.
| Compound | Species (Strain) | Dose (mg/kg, i.p.) | Mean Head Twitches (per 30 min) |
| N-Methylquipazine | Mouse (C57BL/6J) | 1.0 | ~25 |
| 2.5 | ~60 | ||
| 5.0 | ~110 | ||
| 10.0 | ~90 (descending) | ||
| DOI | Mouse (C57BL/6J) | 0.25 | 13 |
| 0.5 | 22 | ||
| 1.0 | 30 | ||
| Rat (Sprague-Dawley) | 1.25 | Significant increase | |
| 2.5 | Maximal increase |
Note: The number of head twitches can vary based on specific experimental conditions and observation periods.
Table 2: Locomotor Activity
The effects of NMQ and DOI on spontaneous locomotor activity can be complex and dose-dependent, sometimes exhibiting a biphasic or inverted U-shaped dose-response curve.
| Compound | Species (Strain) | Dose (mg/kg, i.p.) | Effect on Locomotor Activity |
| N-Methylquipazine | Rat (Sprague-Dawley) | 2.5 | No significant effect in a novel environment |
| 5.0 | Time-dependent effect in a pre-exposed environment | ||
| Rat (Neonatal) | 3.0 | Increased pivoting and crawling | |
| 10.0 | Increased crawling | ||
| DOI | Mouse (C57BL/6J) | 1.0 | Increased movement |
| 10.0 | Reduced distance traveled | ||
| 20.0 | Significantly reduced distance traveled | ||
| Rat (Sprague-Dawley) | 1.0 | Reduced movement |
Table 3: Anxiety-Like Behavior (Elevated Plus-Maze)
The elevated plus-maze (EPM) is used to assess anxiety-like behavior by measuring the animal's preference for open versus enclosed arms of the maze.
| Compound | Species (Strain) | Dose (mg/kg, i.p.) | Effect on Anxiety-Like Behavior |
| N-Methylquipazine | Rat | - | Anxiogenic-like effects have been reported |
| DOI | Mouse (129S6/SvEv) | 1.0 | Anxiogenic-like effects |
| Mouse (ICR) | 0.1 - 2.0 | Aversion to open arms at lower doses, anti-aversion at higher doses | |
| Rat (Sprague-Dawley) | - | Dose-dependent alterations correlated with locomotor changes |
Signaling Pathways and Mechanisms of Action
N-Methylquipazine and DOI exert their behavioral effects through different primary serotonergic receptors.
N-Methylquipazine (NMQ) is primarily a potent agonist at the 5-HT3 receptor . The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to a rapid influx of cations, causing neuronal depolarization. While NMQ has high affinity for 5-HT3 receptors, it shows very low affinity for 5-HT1B receptors.
DOI is a potent agonist at 5-HT2A and 5-HT2C receptors . The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Activation of this pathway leads to the production of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C.
Caption: Primary signaling pathways for NMQ and DOI.
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Head-Twitch Response (HTR) Assay
Objective: To quantify the frequency of head twitches in rodents following the administration of a test compound.
Apparatus:
-
Standard rodent cage or a cylindrical observation chamber.
-
A video camera for recording or a trained observer for manual counting.
Procedure:
-
Habituation: Individually house mice in the observation chambers for at least 30 minutes prior to drug administration to allow for acclimation.
-
Drug Administration: Administer NMQ, DOI, or vehicle control via intraperitoneal (i.p.) injection at the desired doses.
-
Observation: Immediately after injection, begin recording the animal's behavior for a predetermined period (e.g., 30-90 minutes).
-
Scoring: A trained observer, blind to the treatment conditions, manually counts the number of head twitches. A head twitch is defined as a rapid, rotational movement of the head.
Caption: Experimental workflow for the HTR assay.
Open Field Test (Locomotor Activity)
Objective: To assess spontaneous locomotor activity and exploratory behavior in a novel environment.
Apparatus:
-
A square or circular arena with walls to prevent escape.
-
An automated tracking system with a video camera mounted above the arena.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer the test compound or vehicle at specified time points before placing the animal in the open field.
-
Testing: Gently place the animal in the center of the open field arena and allow it to explore freely for a set duration (e.g., 30-60 minutes).
-
Data Collection: The automated system records various parameters, including total distance traveled, time spent in different zones of the arena (center vs. periphery), and rearing frequency.
-
Cleaning: Thoroughly clean the arena with a 70% ethanol solution between each animal to eliminate olfactory cues.
Caption: Experimental workflow for the Open Field Test.
Elevated Plus-Maze (EPM) Test (Anxiety-Like Behavior)
Objective: To evaluate anxiety-like behavior based on the animal's preference for enclosed spaces over open, elevated areas.
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
An overhead video camera and tracking software.
Procedure:
-
Habituation: Allow the animals to acclimate to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Administer the test compound or vehicle at a predetermined time before the test.
-
Testing: Place the animal in the center of the maze, facing one of the open arms, and allow it to explore for a standard duration (typically 5 minutes).
-
Data Collection: An overhead video camera records the session. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Cleaning: Clean the maze thoroughly between animals to remove any scent cues.
Caption: Experimental workflow for the EPM Test.
A Comparative Analysis of N-Methylquipazine and TFMPP in Animal Drug Discrimination Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Methylquipazine (NMQ) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) within animal drug discrimination paradigms. Drug discrimination is a behavioral pharmacology procedure utilized to evaluate the subjective effects of drugs, where an animal is trained to recognize the internal cues produced by a specific substance. This guide synthesizes available experimental data to highlight the significant differences in the discriminative stimulus effects of NMQ and TFMPP, stemming from their distinct pharmacological profiles.
Core Findings: A Tale of Two Serotonergic Agents
A striking divergence emerges when comparing NMQ and TFMPP in drug discrimination studies. TFMPP consistently produces robust and reliable discriminative stimulus effects, primarily mediated by its agonist activity at 5-HT1B and 5-HT2C serotonin receptors.[1] In stark contrast, there is a notable absence of published research demonstrating that NMQ can serve as a discriminative stimulus in animals.[1] This is attributed to its primary action as a potent agonist at the 5-HT3 receptor, a ligand-gated ion channel, which differs significantly from the G-protein coupled receptors targeted by TFMPP.[1] Ligands for the 5-HT3 receptor generally do not possess strong discriminative stimulus properties.[1]
Quantitative Data Summary
Due to the lack of successful drug discrimination studies with N-Methylquipazine, a direct quantitative comparison of parameters such as training dose and ED50 with TFMPP is not possible.[1] The available data for TFMPP is presented below.
| Parameter | TFMPP | N-Methylquipazine (NMQ) |
| Training Dose | 1.0 mg/kg (rats)[2][3] | Not Established[1] |
| ED50 | 0.27 mg/kg (rats)[3] | Not Applicable[1] |
| Primary Mechanism | 5-HT1B/2C Receptor Agonist, Serotonin Releasing Agent[1] | 5-HT3 Receptor Agonist[1] |
| Discriminative Stimulus | Potent and Reliable[1] | Not Observed[1] |
Signaling Pathways
The distinct discriminative stimulus properties of TFMPP and NMQ are a direct consequence of their engagement with different serotonin receptor subtypes, which in turn activate unique intracellular signaling cascades.
Caption: TFMPP signaling via 5-HT1B/2C GPCRs.
Caption: NMQ signaling through the 5-HT3 ion channel.
Experimental Protocols
A standard two-lever drug discrimination procedure is employed to establish the discriminative stimulus effects of a compound like TFMPP.
Apparatus
Standard two-lever operant conditioning chambers are utilized. Each chamber is equipped with two response levers, a dispenser for reinforcement (e.g., food pellets), and stimulus lights.[1]
Subjects
Male Sprague-Dawley or Wistar rats are commonly used subjects for these studies.[1]
Training Procedure
-
Acclimation and Shaping: Animals are first acclimated to the operant chambers and trained to press levers to receive a reward.
-
Discrimination Training: Animals are divided into two groups. Before each session, one group receives an injection of the training drug (e.g., 1.0 mg/kg TFMPP), while the other receives a vehicle (e.g., saline).[2][3] Responding on one lever (the "drug-appropriate" lever) is reinforced in the presence of the drug, while responding on the other lever (the "vehicle-appropriate" lever) is reinforced after vehicle administration.
-
Criterion for Discrimination: Training continues until animals reliably respond on the correct lever, typically defined as 80% or more of their responses on the appropriate lever before the first reinforcer is delivered for several consecutive days.
Testing Procedure
-
Generalization Testing: Once discrimination is established, generalization tests are conducted to determine if other compounds produce similar subjective effects.
-
Dose-Response Determination: Various doses of the test drug are administered, and the percentage of responses on the drug-appropriate lever is measured.[3] Full substitution is generally considered to be ≥80% drug-lever responding.[1] The ED50 value, the dose that produces 50% drug-appropriate responding, is calculated as a measure of potency.[1]
Caption: Workflow of a typical drug discrimination study.
Conclusion
The comparison between N-Methylquipazine and TFMPP in animal drug discrimination models highlights the critical role of specific receptor subtypes in mediating the subjective effects of psychoactive compounds. While TFMPP serves as a classic example of a compound with strong, 5-HT1B/2C receptor-mediated discriminative stimulus properties, NMQ illustrates that potent activity at other serotonin receptors, such as the 5-HT3 receptor, does not necessarily translate into a discriminable interoceptive cue. This fundamental difference underscores the importance of a multi-faceted approach in drug development and abuse liability testing, considering not just receptor affinity but also the functional consequences of receptor activation in relevant behavioral paradigms.
References
Comparative Efficacy of N-Methylquipazine and Other 5-HT3 Receptor Agonists: A Researcher's Guide
This guide provides a detailed comparison of N-Methylquipazine (NMQ) and other key 5-HT3 receptor agonists, focusing on their binding affinities, functional potencies, and selectivity. The information is intended for researchers, scientists, and drug development professionals engaged in serotonergic system research.
N-Methylquipazine is an aminoquinoline derivative structurally related to quipazine, a well-known 5-HT receptor agonist.[1] A defining characteristic of NMQ is its improved receptor selectivity profile compared to its parent compound.[1] While quipazine binds to both 5-HT1B and 5-HT3 receptors, NMQ was specifically designed to have a significantly reduced affinity for 5-HT1B sites (IC50 > 10,000 nM) while maintaining a high affinity for 5-HT3 receptors, comparable to that of quipazine.[1][2] This selectivity makes NMQ a more precise pharmacological tool for isolating and investigating 5-HT3 receptor-mediated functions.[1][2]
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, belonging to the Cys-loop superfamily.[1][3][4] Activation by an agonist prompts the opening of a non-selective cation channel, permeable to Na+, K+, and Ca2+ ions, which leads to rapid neuronal depolarization and an excitatory response.[4][5][6][7]
Data Presentation: Quantitative Comparison
The efficacy of a 5-HT receptor agonist is determined by its binding affinity (Ki or IC50) and its intrinsic activity or functional potency (EC50 or pD2).[1] The following tables summarize these quantitative parameters for N-Methylquipazine in comparison to other reference 5-HT receptor agonists.
Table 1: Comparative Binding Affinities (Ki in nM) of 5-HT Receptor Agonists
| Compound | 5-HT1B | 5-HT3 |
|---|---|---|
| N-Methylquipazine | >10,000[1][2] | Similar to Quipazine[1][2] |
| Quipazine | High Affinity[1] | High Affinity[1] |
| m-CPP | 30[1] | 160[1] |
| 8-OH-DPAT | 220[1] | >10,000[1] |
| 5-CT | 3.2[1] | >10,000[1] |
Data compiled from various pharmacological studies. Lower values indicate higher binding affinity.
Table 2: Comparative Functional Potency (EC50 or pD2) of 5-HT Receptor Agonists
| Compound | Assay Type | Receptor Target | Potency |
|---|---|---|---|
| N-Methylquipazine | Dopamine Release (Microdialysis) | Putative 5-HT3 | Concentration-dependent increase[1] |
| Compound 5j (Arylpiperazine) | [14C]guanidinium Uptake | 5-HT3 | EC50 similar to Quipazine[1][8] |
| Compound 5b (Arylpiperazine) | [14C]guanidinium Uptake | 5-HT3 (Partial Agonist) | EC50 = 0.25 nM[1][8] |
| 8-OH-DPAT | [35S]-GTPγS Binding | 5-HT1A | pD2 = 8.8[1] |
Potency is expressed as EC50 (concentration for 50% maximal effect) or pD2 (-log EC50). A lower EC50 or higher pD2 indicates greater potency.
Signaling Pathways and Mechanisms of Action
The 5-HT3 receptor, as a ligand-gated ion channel, mediates fast synaptic transmission.[6] Agonist binding directly gates the ion channel, causing a rapid influx of cations (primarily Na+ and Ca2+).[1][5] This influx leads to membrane depolarization, resulting in an excitatory neuronal response, such as neurotransmitter release.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 8. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Methylquipazine and its Alternatives for Modulating Dopamine Release in the Medial Prefrontal Cortex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Methylquipazine (NMQ) with alternative pharmacological tools for validating and exploring dopamine (DA) release in the medial prefrontal cortex (mPFC). The objective is to offer a data-driven resource for selecting appropriate compounds for preclinical research, with a focus on experimental reproducibility and mechanistic understanding.
Introduction to N-Methylquipazine and Dopamine Modulation in the mPFC
N-Methylquipazine (NMQ), a derivative of the serotonergic agent quipazine, has been investigated for its effects on central neurotransmitter systems. Of particular interest is its ability to modulate dopamine levels in the mPFC, a brain region critically involved in cognition, executive function, and the pathophysiology of various psychiatric disorders. Understanding the precise mechanism and comparative efficacy of NMQ in elevating mPFC dopamine is crucial for its validation as a research tool and for the development of novel therapeutics targeting the prefrontal dopaminergic system.
This guide compares NMQ with two mechanistically distinct compounds known to increase dopamine release in the mPFC: the atypical antipsychotic clozapine and the non-competitive NMDA receptor antagonist MK-801 (dizocilpine) .
Comparative Analysis of Dopamine Release in the mPFC
The following tables summarize the quantitative effects of NMQ, clozapine, and MK-801 on extracellular dopamine levels in the rat mPFC, as measured by in vivo microdialysis.
Table 1: Effect of N-Methylquipazine on Extracellular Dopamine in the mPFC
| N-Methylquipazine Concentration (µM) | Peak Change in Extracellular Dopamine (% of Baseline) | Putative Primary Target |
| 10 | Statistically significant increase | 5-HT3 Receptor (Agonist) |
| 100 | ~250%[1] | 5-HT3 Receptor (Agonist) |
| 1000 | Further significant increase[1] | 5-HT3 Receptor (Agonist) |
Note: While NMQ is a potent 5-HT3 receptor agonist, studies suggest its effect on dopamine release in the mPFC may not be mediated by this receptor.[2]
Table 2: Comparative Effects of Clozapine and MK-801 on Extracellular Dopamine in the mPFC
| Compound | Dose/Concentration | Peak Change in Extracellular Dopamine (% of Baseline) | Primary Mechanism of Action |
| Clozapine | 5 mg/kg | >150% | 5-HT2A/D2 Receptor Antagonist, 5-HT1A Receptor Agonist |
| Clozapine | 20 mg/kg | >200%[3] | 5-HT2A/D2 Receptor Antagonist, 5-HT1A Receptor Agonist |
| Clozapine | 300 µM (local perfusion) | ~428%[4][5] | 5-HT2A/D2 Receptor Antagonist, 5-HT1A Receptor Agonist |
| MK-801 | 0.3 mg/kg | Significant increase[6][7] | Non-competitive NMDA Receptor Antagonist |
| MK-801 | 2 mg/kg | Significant increase[8] | Non-competitive NMDA Receptor Antagonist |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which NMQ, clozapine, and MK-801 are thought to modulate dopamine release in the mPFC.
References
- 1. benchchem.com [benchchem.com]
- 2. The characterization of the effect of locally applied N-methylquipazine, a 5-HT3 receptor agonist, on extracellular dopamine levels in the anterior medial prefrontal cortex in the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of antipsychotic drugs on extracellular dopamine levels in rat medial prefrontal cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine release induced by atypical antipsychotics in prefrontal cortex requires 5-HT(1A) receptors but not 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of intermittent subchronic MK‐801 administration on dopamine synthesis capacity and responsiveness in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regional effects of MK-801 on dopamine release: effects of competitive NMDA or 5-HT2A receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-study analysis of N-Methylquipazine's effect on head-twitch response
A Comparative Analysis of N-Methylquipazine's Effect on Head-Twitch Response
N-Methylquipazine (NMQ), also known as quipazine, is a serotonergic agent widely used in neuroscience research to investigate the function of the serotonin system.[1] One of its notable behavioral effects is the induction of the head-twitch response (HTR) in rodents.[2] The HTR is a rapid, rotational head movement that serves as a reliable behavioral proxy for the activation of serotonin 5-HT2A receptors.[1][3] This guide provides a cross-study analysis of N-Methylquipazine's effect on the head-twitch response, presenting quantitative data, detailed experimental protocols, and visualizations of the primary signaling pathway and experimental workflow.
Quantitative Comparison of Head-Twitch Response
The following table summarizes the dose-dependent effects of N-Methylquipazine on the head-twitch response in mice. For comparative purposes, data for the well-characterized 5-HT2A receptor agonist, 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), is also included.
| Compound | Species (Strain) | Dose (mg/kg, i.p.) | Mean Head Twitches (per 30 min) |
| N-Methylquipazine | Mouse (C57BL/6J) | 1.0 | ~25 |
| 2.5 | ~60 | ||
| 5.0 | ~110 | ||
| 10.0 | ~90 (descending) | ||
| DOI | Mouse (C57BL/6J) | 0.25 | 13 |
| 0.5 | 22 | ||
| 1.0 | 30 | ||
| Rat (Sprague-Dawley) | 1.25 | Significant increase | |
| 2.5 | Maximal increase |
Note: The number of head twitches can vary based on specific experimental conditions and observation periods. The data presented for N-Methylquipazine shows an inverted U-shaped dose-response curve, a phenomenon also observed with other 5-HT2A agonists like DOI.[1][4]
Experimental Protocols
A standardized protocol is crucial for the reliable assessment of the head-twitch response. The following methodology is a representative example of that used in studies investigating the effects of N-Methylquipazine and other serotonergic agents.[1]
Head-Twitch Response (HTR) Assay
Objective: To quantify the frequency of head twitches in rodents following the administration of a test compound.[1]
Apparatus:
-
A standard rodent cage or a cylindrical observation chamber.[1]
-
A video camera for recording or a trained observer for manual counting.[1]
Procedure:
-
Habituation: Mice are individually housed in observation chambers for at least 30 minutes before drug administration to allow for acclimation to the new environment.[1]
-
Drug Administration: N-Methylquipazine or a vehicle control is administered via intraperitoneal (i.p.) injection at the desired doses.[1]
-
Observation: Immediately following the injection, the animal's behavior is recorded for a predetermined period, typically ranging from 30 to 90 minutes.[1]
-
Scoring: A trained observer, who is blind to the treatment conditions, manually counts the number of head twitches. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head, which is distinct from normal grooming or exploratory behaviors.[1] Automated systems using video tracking software can also be employed for scoring.[1]
Signaling Pathways and Mechanism of Action
N-Methylquipazine primarily exerts its effects by acting as an agonist at serotonin 5-HT2A receptors.[1][2] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that predominantly couples to the Gq/11 signaling pathway.[1][4] The activation of this receptor initiates a cascade of intracellular events. Some studies suggest that quipazine may have a dual mechanism of action: direct serotonin receptor activation and indirectly causing a release of endogenous serotonin.[2]
The activation of the 5-HT2A receptor by an agonist like N-Methylquipazine triggers the following cascade:
-
Gq/11 Protein Activation: The agonist-bound receptor activates the Gq/11 protein.[1]
-
Phospholipase C (PLC) Activation: The activated Gq/11 protein then stimulates phospholipase C (PLC).[1]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1]
Caption: N-Methylquipazine-induced 5-HT2A receptor signaling cascade.
Experimental Workflow
The diagram below illustrates the typical workflow for a study investigating the head-twitch response induced by N-Methylquipazine.
Caption: Standard workflow for a head-twitch response (HTR) experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Quipazine-induced head-twitch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-twitch response - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Receptor Selectivity of N-Methylquipazine and m-CPP
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of pharmacological tools is paramount. This guide provides an objective comparison of the receptor selectivity profiles of two commonly studied serotonergic agents: N-Methylquipazine (NMQ) and meta-chlorophenylpiperazine (m-CPP). By presenting quantitative binding data, detailed experimental methodologies, and visual representations of key concepts, this document aims to facilitate informed decisions in experimental design and interpretation.
At a Glance: Key Differences in Receptor Selectivity
N-Methylquipazine, a derivative of quipazine, was specifically designed to enhance selectivity for the serotonin 5-HT3 receptor.[1][2] In contrast, m-CPP is a non-selective agent with significant affinity for multiple serotonin receptor subtypes, as well as other neurotransmitter receptors.[3] This fundamental difference in selectivity dictates their utility in research; NMQ serves as a more precise tool for probing 5-HT3 receptor-mediated functions, while m-CPP elicits broader physiological and behavioral effects due to its multi-receptor engagement.[1][3]
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki or IC50 values) of N-Methylquipazine and m-CPP for various neurotransmitter receptors. Lower values indicate a higher binding affinity.
| Receptor Subtype | N-Methylquipazine (NMQ) | m-CPP |
| Serotonin Receptors | ||
| 5-HT1A | - | 160 nM (Ki)[1] |
| 5-HT1B | >10,000 nM (IC50)[1][4] | 30 nM (Ki)[1] |
| 5-HT2A | - | 2.5 nM (Ki)[1] |
| 5-HT2B | - | Antagonist activity[5] |
| 5-HT2C | - | 1.2 nM (Ki)[1] |
| 5-HT3 | ~1.9 nM (Ki, inferred)[4] | 160 nM (Ki)[1]; 61.4 nM (IC50)[6] |
| Adrenergic Receptors | ||
| α1 | - | Affinity demonstrated |
| α2 | - | 570 nM (IC50)[7] |
| β | - | Affinity demonstrated |
| Monoamine Transporters | ||
| SERT (Serotonin) | - | 230 nM (IC50)[8] |
Note: A comprehensive public binding profile for N-Methylquipazine across all receptor subtypes is limited.[4] The available data primarily highlights its high affinity and selectivity for the 5-HT3 receptor over the 5-HT1B receptor.[1][4]
Functional Activity Profile
Beyond binding affinity, the functional activity of a compound at a receptor (i.e., whether it acts as an agonist, antagonist, or inverse agonist) is crucial.
-
N-Methylquipazine is characterized as a potent agonist at the 5-HT3 receptor.
-
m-CPP exhibits a more complex functional profile:
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from radioligand binding assays. The following is a generalized protocol for this key experiment.
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., N-Methylquipazine or m-CPP) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Tissue Preparation:
- Whole brains from male Sprague-Dawley rats (with cerebellum removed) are used for the preparation of crude synaptosomal membranes.[4]
- The tissue is homogenized in ice-cold 0.32 M sucrose and centrifuged at 1,000 x g for 10 minutes.[4]
- The resulting supernatant is centrifuged at 30,000 x g for 20 minutes to pellet the membranes.[4]
- The pellet is resuspended in 50 mM Tris-HCl buffer and incubated at 37°C for 10 minutes to remove endogenous serotonin.[4]
- Following another centrifugation step, the final pellet is resuspended in buffer for use in the assay.[4]
2. Binding Assay:
- Competition binding studies are conducted in a final volume containing the membrane suspension, a radiolabeled ligand (e.g., [3H]quipazine for 5-HT3 receptors), and various concentrations of the competing test compound.[4]
- The mixture is incubated to allow for binding to reach equilibrium.[4]
3. Separation and Quantification:
- The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.[4]
- The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[4]
- The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using liquid scintillation counting.
4. Data Analysis:
- Non-specific binding is determined in the presence of a high concentration of a known antagonist for the receptor of interest.[4]
- Specific binding is calculated by subtracting the non-specific binding from the total binding.[4]
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which is determined by non-linear regression analysis of the competition curves.[4]
- The IC50 value can be converted to a dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Visualizing the Data and Mechanisms
To further clarify the information presented, the following diagrams illustrate the receptor selectivity, a typical experimental workflow, and a key signaling pathway.
Caption: Comparative Receptor Selectivity Profiles.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: 5-HT3 Receptor Signaling Pathway.
Conclusion
The evidence clearly demonstrates that N-Methylquipazine is a selective 5-HT3 receptor agonist, exhibiting high affinity for this target with negligible interaction at the 5-HT1B receptor.[1][4] This makes it a valuable tool for isolating and studying 5-HT3-mediated physiological and pathological processes. Conversely, m-CPP is a non-selective serotonergic agent with high affinity for multiple 5-HT receptor subtypes, particularly 5-HT2A and 5-HT2C, as well as other monoamine receptors and transporters.[1][7][8] The broad pharmacological profile of m-CPP necessitates careful consideration when interpreting experimental results, as the observed effects are likely a composite of its actions at numerous molecular targets. Researchers should select between these two compounds based on the specific requirements of their study, with NMQ being the preferred choice for investigations focused on the 5-HT3 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discriminative stimulus properties of mCPP: evidence for a 5-HT2C receptor mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of N-Methylquipazine's Effects in Locomotor Activity Tests: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Methylquipazine's Performance with Other Alternatives Supported by Experimental Data
The study of serotonergic systems and their impact on behavior often relies on pharmacological tools to dissect complex neural circuits. N-Methylquipazine (NMQ), a serotonin receptor agonist, is frequently used to investigate the role of serotonin in locomotor activity. However, the reproducibility of its effects has been a subject of discussion among researchers. This guide provides a comprehensive comparison of N-Methylquipazine's effects on locomotor activity with a key alternative, 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), supported by experimental data. We will delve into the complexities of these compounds' actions, detail experimental protocols, and visualize the underlying signaling pathways to offer a clearer understanding of their performance and the factors that may influence experimental outcomes.
Inconsistent Outcomes: A Challenge in Serotonergic Research
The effects of serotonergic agonists, including N-Methylquipazine and its parent compound quipazine, on locomotor activity have been shown to be inconsistent across studies.[1] This variability can be attributed to several factors, including the specific dose administered, the novelty of the experimental environment, and the intricate interplay between the serotonergic and dopaminergic systems.[1][2]
For instance, studies with quipazine have demonstrated that its effect on locomotor activity can be time-dependent and is significantly influenced by whether the animal is in a novel or a familiar environment.[1] In a novel setting, quipazine may have no significant effect, while in a pre-exposed chamber, it can produce a time-dependent change in activity.[1] This highlights the critical role of environmental context in modulating the behavioral outcomes of serotonergic stimulation.
Quantitative Comparison of N-Methylquipazine and DOI on Locomotor Activity
To illustrate the variability in effects, the following table summarizes quantitative data from studies on N-Methylquipazine (and its parent compound quipazine) and DOI in rodent locomotor activity tests. It is important to note that direct comparative studies on the reproducibility of N-Methylquipazine are limited, and much of the understanding is derived from the broader literature on serotonergic agonists.
| Compound | Species (Strain) | Dose (mg/kg) | Route of Administration | Experimental Setting | Observed Effect on Locomotor Activity | Reference |
| Quipazine | Rat | 2.5, 5.0 | i.p. | Novel Environment | No significant effect | [1] |
| Quipazine | Rat | 2.5, 5.0 | i.p. | Pre-exposed Environment | Time-dependent effect | [1] |
| Quipazine | Neonatal Rat | Not Specified | Not Specified | Not Specified | Elimination of the peak in activity | [3] |
| DOI | Mouse (C57BL/6J) | 0.625 - 5.0 | i.p. | Not Specified | Increased locomotor activity | |
| DOI | Mouse (C57BL/6J) | ≥10 | i.p. | Not Specified | Decreased locomotor activity |
Note: Data for N-Methylquipazine is often extrapolated from studies on its parent compound, quipazine. The effects of these compounds can be biphasic, with lower doses sometimes increasing and higher doses decreasing locomotor activity.
Experimental Protocols
To ensure the reliability and reproducibility of locomotor activity studies, it is crucial to follow standardized and detailed experimental protocols. Below is a typical protocol for an open field test used to assess the effects of serotonergic agonists.
Open Field Test Protocol
Objective: To assess spontaneous locomotor activity and exploratory behavior in a novel environment following the administration of a test compound.
Apparatus:
-
A square or rectangular arena (e.g., 40 x 40 cm or 50 x 50 cm) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning.[4][5]
-
The arena is placed in a sound-attenuated and evenly lit room.[6]
-
An automated tracking system, such as a video camera mounted above the arena connected to a computer with tracking software, or a grid of infrared beams.[7][8]
Procedure:
-
Acclimation: Animals should be brought to the testing room at least 30-60 minutes before the start of the experiment to acclimate to the new environment.[9]
-
Habituation (Optional but Recommended): To reduce the influence of novelty-induced hyperactivity, animals can be habituated to the testing arena for a set period on the day(s) prior to the experiment.
-
Drug Administration: Administer N-Methylquipazine, DOI, or vehicle control via the desired route (e.g., intraperitoneal injection) at a predetermined time before placing the animal in the arena.
-
Testing: Gently place the animal in the center of the open field arena.[10]
-
Data Collection: The automated tracking system records the animal's activity for a specified duration, typically ranging from 15 to 60 minutes. Key parameters measured include:
-
Total distance traveled
-
Time spent in different zones of the arena (e.g., center vs. periphery)
-
Rearing frequency (vertical activity)
-
Stereotyped behaviors
-
-
Cleaning: Thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.[9]
Signaling Pathways and Mechanisms of Action
The primary target for both N-Methylquipazine and DOI is the serotonin 5-HT2A receptor. However, the downstream signaling and the involvement of other neurotransmitter systems contribute to the complexity of their locomotor effects.
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a cascade of intracellular events that modulate neuronal activity.
Caption: 5-HT2A receptor signaling cascade.
The Dopaminergic Connection
The variability in locomotor responses to quipazine, and by extension N-Methylquipazine, is further complicated by its interaction with the dopaminergic system. Research suggests that the locomotor-activating effects of quipazine may be primarily mediated through dopaminergic mechanisms.[2] This effect can be blocked by dopamine receptor antagonists, while serotonin antagonists have been shown to be ineffective.[2] This dual action on both serotonergic and dopaminergic pathways likely contributes to the observed inconsistencies in behavioral outcomes.
Caption: NMQ's dual action on serotonergic and dopaminergic systems.
Conclusion
The effects of N-Methylquipazine on locomotor activity are complex and subject to significant variability, making reproducibility a key challenge for researchers. This guide highlights that factors such as experimental environment and dose play a crucial role in the observed behavioral outcomes. Furthermore, the compound's interaction with both the serotonergic and dopaminergic systems contributes to this complexity.
When designing experiments with N-Methylquipazine, it is imperative to meticulously control for these variables and to consider the use of alternative compounds like DOI for comparative analysis. A thorough understanding of the underlying neurobiology and adherence to detailed, standardized protocols are essential for generating reliable and reproducible data in the study of serotonergic modulation of locomotor activity. Researchers should be cautious in interpreting results and acknowledge the inherent variability of these pharmacological tools.
References
- 1. Effects of metergoline and quipazine on locomotor activity of rats in novel and familiar environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The comparative roles of dopaminergic and serotonergic mechanisms in mediating quipazine induced increases in locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of serotonergic agonists and antagonists on the locomotor activity of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open field test for mice [protocols.io]
- 6. MPD: JaxCC1: project protocol [phenome.jax.org]
- 7. researchgate.net [researchgate.net]
- 8. A method for measuring locomotor behavior in rodents: contrast-sensitive computer-controlled video tracking activity assessment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anilocus.com [anilocus.com]
A Comparative Guide for Researchers: N-Methylquipazine vs. Buspirone in the Study of Serotonergic Pathways
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for the accurate investigation of serotonergic pathways. This guide provides an objective comparison of N-Methylquipazine (NMQ) and buspirone, two compounds with distinct profiles at serotonin receptors, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | N-Methylquipazine (NMQ) | Buspirone |
| Primary Target | 5-HT3 Receptor (Agonist) | 5-HT1A Receptor (Partial Agonist) |
| Key Characteristic | Selective for 5-HT3 over 5-HT1B | Dual 5-HT1A partial agonist and dopamine D2 antagonist activity |
| Primary Research Use | Studying 5-HT3 receptor-mediated fast synaptic transmission and its downstream effects | Investigating the role of 5-HT1A receptors in anxiety, depression, and cognition |
Pharmacological Profile: A Tale of Two Receptors
N-Methylquipazine and buspirone offer distinct advantages for dissecting the complex serotonergic system due to their differing receptor affinities and functional activities.
N-Methylquipazine (NMQ) is a derivative of the serotonergic agent quipazine.[1] It is a potent and selective agonist at the 5-HT3 receptor, a ligand-gated ion channel.[2][3] This makes NMQ a valuable tool for studying the rapid, excitatory neurotransmission mediated by this receptor class.[2] Unlike its parent compound, quipazine, NMQ exhibits significantly reduced affinity for the 5-HT1B receptor, enhancing its selectivity for 5-HT3-mediated effects.[2][3]
Buspirone , on the other hand, is a well-established anxiolytic agent that primarily targets the 5-HT1A receptor, where it acts as a partial agonist.[4] Its mechanism is complex, exhibiting full agonism at presynaptic 5-HT1A autoreceptors, which inhibits serotonin release, and partial agonism at postsynaptic 5-HT1A receptors. Buspirone also possesses a notable affinity for dopamine D2 receptors, where it acts as an antagonist.[4] This dual action contributes to its unique pharmacological profile.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Ki in nM) of N-Methylquipazine and buspirone for various serotonin and dopamine receptors. It is important to note that a complete public binding profile for N-Methylquipazine across all receptor subtypes is limited.
| Receptor Subtype | N-Methylquipazine (Ki, nM) | Buspirone (Ki, nM) |
| 5-HT1A | No significant affinity reported | ~5-13[5][6] |
| 5-HT1B | >10,000 (IC50)[3] | Weak affinity |
| 5-HT2A | No significant affinity reported | Weak affinity[4] |
| 5-HT2C | No significant affinity reported | Weak affinity |
| 5-HT3 | ~1.9 | No significant affinity |
| Dopamine D2 | No significant affinity reported | ~30-100 |
Signaling Pathways
The distinct primary targets of N-Methylquipazine and buspirone result in the activation of fundamentally different intracellular signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. 89640 [pdspdb.unc.edu]
- 6. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of N-Methylquipazine and Other Arylpiperazines at 5-HT3 Receptor Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of N-Methylquipazine and other key arylpiperazine derivatives, focusing on their interactions with the 5-hydroxytryptamine-3 (5-HT3) receptor. The information presented herein is supported by experimental data from peer-reviewed scientific literature to facilitate informed decisions in research and drug development.
Introduction
Arylpiperazine derivatives are a significant class of compounds that interact with various serotonin (5-HT) receptors. Among these, the 5-HT3 receptor, a ligand-gated ion channel, is a crucial target for therapeutic intervention, particularly in the management of nausea and vomiting. N-Methylquipazine (NMQ), a derivative of quipazine, has been synthesized to exhibit a more selective profile for the 5-HT3 receptor compared to its parent compound. This guide offers a comparative overview of the binding affinities and functional activities of NMQ and other notable arylpiperazines at 5-HT3 receptor sites.
Data Presentation
Table 1: Comparative Binding Affinities of Arylpiperazines at the 5-HT3 Receptor
The following table summarizes the binding affinities (Ki or IC50 values) of selected arylpiperazines for the 5-HT3 receptor. Lower values indicate higher affinity.
| Compound | Receptor | Parameter | Value (nM) | Reference |
| N-Methylquipazine | 5-HT3 | Ki | ~1.9 (inferred) | [1] |
| Quipazine | 5-HT3 | Ki | 1.4, 1.8, 2.0 | [1][2] |
| IC50 | 4.4 | [3] | ||
| m-Chlorophenylpiperazine (m-CPP) | 5-HT3 | IC50 | 61.4 | [3] |
| IC50 | 360 - 1300 | [4] | ||
| Trifluoromethylphenylpiperazine (TFMPP) | 5-HT3 | IC50 | 2373 | [3] |
| 1-(1-Naphthyl)piperazine | 5-HT2 | IC50 | 1 | [5] |
Table 2: Functional Activity of Arylpiperazines at the 5-HT3 Receptor
This table outlines the functional activity (agonist/antagonist) of the selected arylpiperazines at 5-HT3 receptors.
| Compound | Functional Activity | Supporting Evidence | Reference |
| N-Methylquipazine | Putative Agonist | Characterized as a 5-HT3 receptor agonist. | [1] |
| Quipazine | Agonist/Antagonist | Potent agonist of the von Bezold-Jarisch reflex (a 5-HT3-mediated response). Also antagonized serotonin-induced bradycardia. | [3] |
| m-Chlorophenylpiperazine (m-CPP) | Antagonist | Did not activate the von Bezold-Jarisch reflex; potently antagonized serotonin-induced bradycardia. | [3] |
| Trifluoromethylphenylpiperazine (TFMPP) | Inactive | Did not bind appreciably to or inhibit cardiac 5-HT3 receptors. | [3] |
Mandatory Visualizations
Figure 1: 5-HT3 Receptor Signaling Pathway.
Figure 2: Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound to a receptor.
1. Tissue Preparation:
-
Whole brains from male Sprague-Dawley rats (with cerebellum removed) are homogenized in ice-cold 0.32 M sucrose.
-
The homogenate is centrifuged to obtain a crude membrane preparation. The final pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl).[1]
2. Incubation:
-
The membrane preparation is incubated in a buffer solution containing a specific radioligand for the 5-HT3 receptor (e.g., [3H]quipazine).
-
Varying concentrations of the unlabeled test compound (e.g., N-Methylquipazine or other arylpiperazines) are added to compete with the radioligand for binding to the receptor.
-
The incubation is carried out for a specific time and at a specific temperature to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound radioligand.[1]
4. Washing:
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.[1]
5. Measurement of Radioactivity:
-
The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a liquid scintillation counter.
6. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.
-
The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity of the test compound.[1]
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT3 antagonist.[1]
Functional Assay: Calcium Imaging
This protocol is used to determine the functional activity (agonist or antagonist) of a compound by measuring changes in intracellular calcium levels upon receptor activation.
1. Cell Culture:
-
A suitable cell line (e.g., HEK293 or CHO cells) stably expressing the human 5-HT3 receptor is cultured in appropriate media.
2. Dye Loading:
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.
3. Compound Addition:
-
For antagonist testing, the cells are pre-incubated with various concentrations of the test compound (e.g., m-CPP).
-
For agonist testing, the test compound (e.g., N-Methylquipazine) is added directly.
4. Agonist Stimulation:
-
A known 5-HT3 receptor agonist (e.g., serotonin) is added to the wells to stimulate the receptors.
5. Signal Detection:
-
The change in fluorescence intensity is measured over time using a fluorescence plate reader or a fluorescence microscope. An increase in fluorescence indicates an influx of calcium into the cells, signifying receptor activation.
6. Data Analysis:
-
For agonists, the concentration that produces 50% of the maximal response is determined as the EC50 value.
-
For antagonists, the concentration that inhibits 50% of the agonist-induced response is the IC50 value. This data can be used to determine the potency of the antagonist.
Conclusion
This comparative guide highlights the distinct profiles of N-Methylquipazine and other arylpiperazines at the 5-HT3 receptor. N-Methylquipazine maintains a high affinity for the 5-HT3 receptor, similar to its parent compound quipazine, but with significantly reduced affinity for other serotonin receptor subtypes, making it a more selective tool for research.[6] The compiled data indicates that while some arylpiperazines like quipazine can act as agonists or partial agonists, others such as m-CPP function as antagonists at the 5-HT3 receptor.[3] In contrast, TFMPP shows negligible affinity for this receptor subtype.[3] The provided experimental protocols offer a foundation for the in-vitro characterization of novel compounds targeting the 5-HT3 receptor. This information is intended to support further research and development in the field of serotonergic pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-Methylquipazine Maleate: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of N-Methylquipazine maleate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative approach, treating this compound as a hazardous chemical waste. These protocols are designed to ensure the safety of laboratory personnel and to maintain environmental compliance.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Due to the chemical structure of this compound, which includes a piperazine moiety, it should be handled with caution. Piperazine derivatives can exhibit properties such as acute toxicity, skin corrosivity, and potential flammability. Therefore, the use of appropriate personal protective equipment is mandatory during all handling and disposal procedures.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect against splashes and potential vapors that could cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which may lead to irritation or chemical burns. |
| Body Protection | A laboratory coat or chemical-resistant apron. | To shield the body from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To prevent the inhalation of any potentially harmful dust or vapors. |
II. Step-by-Step Disposal Procedure
The proper disposal of this compound is critical and must be conducted systematically. Adherence to the following steps will ensure a safe and compliant disposal process.
-
Waste Identification and Segregation:
-
Categorization: Classify this compound as hazardous chemical waste.
-
Segregation: Keep this waste separate from other laboratory waste streams, especially from incompatible materials.
-
-
Containerization and Labeling:
-
Container: Use a dedicated, leak-proof container with a secure screw cap that is compatible with the chemical.
-
Labeling: The container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Primary hazards (e.g., "Toxic," "Corrosive")
-
The date when the waste was first added to the container.
-
-
-
Waste Storage:
-
Location: Store the waste container in a designated, secure satellite accumulation area that is cool, dry, and well-ventilated.
-
Safety Precautions: Keep the container away from heat, sparks, and open flames.
-
-
Final Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and reputable chemical waste disposal company.[1][2]
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.[1]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[1]
-
III. Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the contaminated absorbent material and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.
-
IV. Experimental Protocols Cited
This guidance is based on established best practices for the handling and disposal of hazardous chemical waste in a laboratory setting. Specific experimental protocols for the disposal of this compound are not available. The procedures outlined above are derived from safety data sheets of structurally similar compounds and general chemical waste disposal guidelines.
V. Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling N-Methylquipazine Maleate
This guide provides critical safety and logistical information for the handling and disposal of N-Methylquipazine maleate. As a selective 5-HT3 agonist used in research, this compound should be handled with care due to its potent biological activity and the limited availability of specific safety data. The following procedures are based on best practices for handling potent research chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye Protection | Safety glasses or goggles | Wear chemical safety goggles that provide a complete seal around the eyes or safety glasses with side shields.[1][2] |
| Hand Protection | Impervious chemical-resistant gloves | Nitrile gloves are recommended. Always inspect gloves for any tears or punctures before use. Change gloves frequently and immediately after any contamination.[1][2] |
| Skin and Body Protection | Laboratory coat or impervious protective clothing | A buttoned lab coat should be worn at all times. For procedures with a higher risk of splashes or spills, consider additional protective clothing.[2] |
| Respiratory Protection | Dust/aerosol mask with N95 or P3 filter | Use a NIOSH-approved respirator when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps will minimize exposure and ensure the safe handling of this compound in a laboratory setting.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area. For handling the solid powder, a certified chemical fume hood is required to minimize inhalation risk.[2]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]
2. Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.
-
Use anti-static weighing dishes to prevent dispersal of the fine powder.
-
Handle the compound with dedicated spatulas and tools. Clean all tools thoroughly after use.
3. Preparing Solutions:
-
When dissolving the compound, add the solvent to the weighed this compound slowly to avoid splashing.
-
The compound is reported to be soluble in water up to 50 mM.[4]
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
4. Storage:
-
Store this compound at room temperature, as indicated by suppliers.[4]
-
Keep the container tightly closed in a dry and well-ventilated place.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Solid Waste: Collect any unused solid compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste unless compatible.
-
Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container.
2. Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Do not pour any this compound solutions down the drain.
Experimental Workflow and Safety Procedures
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for Safe Handling and Disposal.
Caption: Logic for PPE Selection.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
